L-Alanosine
説明
Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. This compound-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.
特性
IUPAC Name |
(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-YUSKDDKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024175 | |
| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5854-93-3 | |
| Record name | Alanosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Alanosine: From Streptomyces alanosinicus to a Promising Antimetabolite
An In-Depth Technical Guide on the Discovery, Origin, and Biological Significance of L-Alanosine
Abstract
This compound, a naturally occurring amino acid analog, has garnered significant interest within the scientific community for its potent antineoplastic, antiviral, and antibiotic properties. This technical guide provides a comprehensive overview of the discovery of this compound and its microbial origin, Streptomyces alanosinicus. It delves into the detailed methodologies for the isolation of the producing microorganism, the fermentation process for this compound production, and the subsequent purification and characterization of the compound. Furthermore, this document elucidates the molecular mechanism of action of this compound, presents quantitative data on its biological activities, and outlines the key enzymatic steps in its biosynthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in natural product discovery and the therapeutic potential of microbial metabolites.
Discovery and Origin
This compound was first discovered in the 1960s as a novel antibiotic produced by a previously unknown species of Actinomycetes.[1] The producing microorganism was isolated from a soil sample collected in Brazil and was subsequently identified and named Streptomyces alanosinicus.[2] The type strain, Streptomyces alanosinicus ATCC 15710, is the definitive source of this unique natural product.[3][4]
Isolation of Streptomyces alanosinicus
The isolation of Streptomyces species from soil is a fundamental technique in natural product discovery. The following protocol outlines a general method for the isolation of Streptomyces from a soil sample.
Experimental Protocol: Isolation of Streptomyces from Soil
-
Sample Preparation:
-
Collect a soil sample from a desired location, preferably from an environment rich in microbial diversity.
-
Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.
-
Grind the dried soil using a sterile mortar and pestle and pass it through a fine-mesh sieve to remove large debris.
-
-
Pre-treatment:
-
Suspend 1 gram of the sieved soil in 10 mL of sterile saline solution (0.85% NaCl).
-
Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.
-
Heat the suspension in a water bath at 55°C for 6 minutes to further reduce the number of vegetative bacterial cells, thereby enriching for spore-forming Actinomycetes like Streptomyces.
-
-
Serial Dilution and Plating:
-
Perform a serial dilution of the pre-treated soil suspension in sterile saline, typically from 10⁻¹ to 10⁻⁶.
-
Plate 100 µL of each dilution onto Starch Casein Agar (SCA) plates supplemented with antifungal agents such as nystatin (50 µg/mL) and cycloheximide (50 µg/mL) to inhibit fungal growth.
-
Incubate the plates at 28-30°C for 7-14 days.
-
-
Isolation and Purification:
-
Observe the plates for the characteristic chalky, powdery, and often pigmented colonies of Streptomyces.
-
Select individual colonies with distinct morphologies and streak them onto fresh SCA plates to obtain pure cultures.
-
Incubate the purification plates under the same conditions as before.
-
Repeat the streaking process until a pure isolate is obtained.
-
-
Identification:
-
The isolated pure culture can be identified as Streptomyces alanosinicus through a combination of morphological characterization (e.g., spore chain morphology, colony color) and molecular techniques, such as 16S rRNA gene sequencing.
-
Production and Purification of this compound
The production of this compound is achieved through the fermentation of Streptomyces alanosinicus. The following sections detail the fermentation process and a general protocol for the purification of this compound from the culture broth.
Fermentation of Streptomyces alanosinicus
Experimental Protocol: Fermentation for this compound Production
-
Inoculum Preparation:
-
Inoculate a loopful of a pure culture of Streptomyces alanosinicus ATCC 15710 into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Transfer the seed culture (typically 5-10% v/v) into a larger fermentation vessel containing the production medium. A suitable production medium consists of an assimilable carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Maintain the fermentation at 28-30°C with continuous agitation and aeration for 3-5 days.
-
Monitor the production of this compound throughout the fermentation process using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Purification of this compound
The following is a general protocol for the isolation and purification of this compound from the fermentation broth, based on a patented process.
Experimental Protocol: this compound Purification
-
Harvest and Clarification:
-
At the end of the fermentation, harvest the culture broth.
-
Separate the mycelium from the supernatant by centrifugation or filtration. The supernatant contains the dissolved this compound.
-
-
Initial Purification by Adsorption Chromatography:
-
Adjust the pH of the clarified supernatant to a neutral or slightly acidic range.
-
Add activated carbon (e.g., Darco G-60) to the supernatant (approximately 5-10% w/v) and stir for 30-60 minutes to adsorb this compound.
-
Filter the mixture to collect the activated carbon.
-
Wash the carbon with water to remove impurities.
-
Elute this compound from the activated carbon using an appropriate solvent, such as an aqueous solution of a polar organic solvent (e.g., acetone, methanol) or a buffer with a different pH.
-
-
Further Purification by Ion-Exchange Chromatography:
-
Concentrate the eluate containing this compound under reduced pressure.
-
Apply the concentrated solution to an ion-exchange chromatography column (e.g., a strong anion or cation exchanger, depending on the pH and the charge of this compound).
-
Wash the column with a suitable buffer to remove unbound impurities.
-
Elute this compound using a salt gradient (e.g., NaCl) or a pH gradient.
-
Collect the fractions containing this compound, as determined by HPLC analysis.
-
-
Crystallization:
-
Pool the pure fractions and concentrate them under reduced pressure.
-
Induce crystallization of this compound by adding a non-solvent, such as a water-miscible organic solvent (e.g., methanol, ethanol, or acetone), and allowing the solution to stand at a low temperature (e.g., 4°C).
-
Collect the crystalline this compound by filtration, wash with a small amount of the non-solvent, and dry under vacuum.
-
Physicochemical and Spectroscopic Characterization
This compound is a white crystalline solid with the chemical formula C₃H₇N₃O₄ and a molecular weight of 149.11 g/mol .[5] It is soluble in water and dilute acids and bases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₇N₃O₄ |
| Molecular Weight | 149.11 g/mol |
| Appearance | White crystalline solid |
| UV λmax | 250 nm |
| Solubility | Soluble in water, 100 mM NaOH, 100 mM HCl |
Mechanism of Action
This compound exerts its biological effects primarily by acting as an antimetabolite in the de novo purine biosynthesis pathway.[6][7] Specifically, this compound is a potent inhibitor of the enzyme adenylosuccinate synthetase (ADSS).[6][8] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a crucial step in the synthesis of adenosine monophosphate (AMP).
By inhibiting ADSS, this compound disrupts the synthesis of AMP, leading to a depletion of the adenine nucleotide pool.[6] This, in turn, inhibits DNA and RNA synthesis, ultimately leading to cell growth inhibition and apoptosis.[8]
Caption: Mechanism of action of this compound.
Biological Activities and Quantitative Data
This compound has demonstrated a broad spectrum of biological activities, with its antitumor and antiviral effects being the most extensively studied.
Antitumor Activity
The antitumor activity of this compound is particularly pronounced in cancer cells that have a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[6][8] MTAP is a key enzyme in the purine salvage pathway. In MTAP-deficient cells, the de novo purine synthesis pathway is essential for survival, making them highly susceptible to inhibitors like this compound.
Table 2: In Vitro Antitumor Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | 4.8 | [9] |
| CAK-1 | Renal Cell Carcinoma | 10 | [9] |
| CEM/ADR5000 | Multidrug-resistant Leukemia | - | [8] |
| HL-60/AR | Multidrug-resistant Leukemia | - | [8] |
| MDA-MB-231-BCRP | Multidrug-resistant Breast Cancer | - | [8] |
Note: While specific IC₅₀ values for the multidrug-resistant cell lines were not provided in the source, the study indicated that this compound was effective in inhibiting their proliferation.
Antiviral Activity
This compound has also been reported to possess antiviral activity against a range of viruses.[10] The mechanism of its antiviral action is also attributed to the inhibition of purine biosynthesis, which is essential for viral replication. Quantitative data on its antiviral efficacy (EC₅₀ values) against specific viruses is an area that warrants further investigation.
Toxicity
Preclinical studies in mice have established the toxicity profile of this compound.
Table 3: Toxicity Data for this compound
| Animal Model | Route of Administration | LD₅₀ |
| Mice | Intraperitoneal (i.p.) | ~600 mg/kg |
| Mice | Intravenous (i.v.) | ~300 mg/kg |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces alanosinicus involves a complex series of enzymatic reactions. The biosynthetic gene cluster for this compound has been identified, providing insights into its formation.[3][4] A key precursor in the pathway is the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap).[3] The formation of the unique N-nitrosohydroxylamine (diazeniumdiolate) group is a critical and complex step in the biosynthesis.[6]
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound, a secondary metabolite from Streptomyces alanosinicus, stands out as a natural product with significant therapeutic potential. Its discovery from a soil microorganism highlights the importance of microbial biodiversity as a source of novel bioactive compounds. The elucidation of its mechanism of action as an inhibitor of de novo purine biosynthesis provides a solid foundation for its development as an antineoplastic and antiviral agent, particularly for MTAP-deficient cancers. The ongoing research into its biosynthetic pathway not only deepens our understanding of natural product biosynthesis but also opens up possibilities for synthetic biology approaches to enhance its production and generate novel analogs. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the study and application of this promising molecule.
References
- 1. Determination of this compound in plasma and urine by reversed-phase high-performance liquid chromatography of the Dns derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The this compound gene cluster encodes a pathway for diazeniumdiolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Gene Cluster Encodes a Pathway for Diazeniumdiolate Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Biosynthesis of the N-N-Bond-Containing Compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
L-Alanosine mechanism of action as a purine synthesis inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanosine is an antibiotic, originally isolated from Streptomyces alanosinicus, that has garnered significant interest for its antineoplastic properties.[1][2] Its mechanism of action lies in its ability to disrupt the de novo purine synthesis pathway, a fundamental process for cell growth and proliferation.[3][4] This technical guide provides an in-depth exploration of the core mechanism of this compound as a purine synthesis inhibitor, focusing on its molecular interactions, metabolic activation, and the experimental methodologies used to elucidate its function. The information presented herein is intended to be a valuable resource for researchers and professionals involved in oncology drug discovery and development. This is particularly relevant in the context of tumors with methylthioadenosine phosphorylase (MTAP) deficiency, which are highly dependent on the de novo purine synthesis pathway.[5][6]
The De Novo Purine Synthesis Pathway
The de novo synthesis of purine nucleotides is a highly conserved and essential metabolic pathway that builds purine rings from simple precursors. The pathway culminates in the synthesis of inosine monophosphate (IMP), which serves as a branchpoint for the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to AMP is a two-step process. First, adenylosuccinate synthetase (ADSS) catalyzes the GTP-dependent condensation of IMP with aspartate to form adenylosuccinate. Subsequently, adenylosuccinate lyase (ADSL) cleaves fumarate from adenylosuccinate to yield AMP.
Mechanism of Action of this compound
This compound itself is not a direct inhibitor of the enzymes in the purine synthesis pathway. Instead, it functions as a prodrug that is metabolically activated within the cell to a potent inhibitory molecule.
Metabolic Activation of this compound
Inside the cell, this compound is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). This conversion is catalyzed by 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) synthetase (also known as SAICAR synthetase), an enzyme involved in the de novo purine synthesis pathway.[1]
Inhibition of Adenylosuccinate Synthetase (ADSS)
The primary target of the active metabolite, alanosyl-AICOR, is adenylosuccinate synthetase (ADSS).[3] Alanosyl-AICOR acts as a potent competitive inhibitor of ADSS, effectively blocking the conversion of IMP to adenylosuccinate. This is the first committed step in the synthesis of AMP from IMP. The inhibition of ADSS leads to a depletion of the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as for cellular energy metabolism.
Inhibition of Adenylosuccinate Lyase (ADSL)
In addition to its potent inhibition of ADSS, there is evidence to suggest that alanosyl-AICOR also acts as a competitive inhibitor of adenylosuccinate lyase (ADSL).[1] ADSL catalyzes two distinct steps in the de novo purine synthesis pathway: the conversion of succinylaminoimidazolecarboxamide ribonucleotide (SAICAR) to AICAR, and the conversion of adenylosuccinate to AMP. By inhibiting ADSL, alanosyl-AICOR can further disrupt the production of AMP.
Quantitative Inhibition Data
The inhibitory potency of this compound and its active metabolite has been quantified through various studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
Table 1: Inhibition Constants (Ki) of this compound and its Metabolite
| Inhibitor | Target Enzyme | Ki Value | Source |
| This compound | Adenylosuccinate Synthetase (ADSS) | 57.23 mM | |
| Alanosyl-AICOR | Adenylosuccinate Synthetase (ADSS) | 0.228 µM | |
| Alanosyl-AICOR | Adenylosuccinate Lyase (ADSL) | ~1.3-1.5 µM | [1] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | IC50 Value | Source |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | Deficient | 4.8 µM (mean) | |
| CAK-1 | Renal Cell Carcinoma | Deficient | 10 µM |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Adenylosuccinate Synthetase (ADSS) Activity Assay (Spectrophotometric)
This assay measures the activity of ADSS by monitoring the conversion of IMP and aspartate to adenylosuccinate. The formation of adenylosuccinate can be followed by an increase in absorbance at 280 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl2 (10 mM)
-
GTP (1 mM)
-
IMP (0.5 mM)
-
L-Aspartate (10 mM)
-
Purified ADSS enzyme
-
This compound or Alanosyl-AICOR (for inhibition studies)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, and IMP in a quartz cuvette.
-
Add the test inhibitor (this compound or Alanosyl-AICOR) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding L-Aspartate.
-
Immediately monitor the increase in absorbance at 280 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value. For Ki determination, perform the assay at varying substrate concentrations.
Adenylosuccinate Lyase (ADSL) Activity Assay (Spectrophotometric)
This assay measures the activity of ADSL by monitoring the cleavage of adenylosuccinate to AMP and fumarate. The decrease in adenylosuccinate concentration is followed by a decrease in absorbance at 282 nm.
Materials:
-
Tris-HCl buffer (40 mM, pH 7.4)
-
Adenylosuccinate (SAMP) (varying concentrations, e.g., 1-60 µM)
-
Purified ADSL enzyme
-
Alanosyl-AICOR (for inhibition studies)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer in a quartz cuvette.
-
Add the purified ADSL enzyme to the buffer.
-
Add the test inhibitor (Alanosyl-AICOR) at various concentrations.
-
Initiate the reaction by adding adenylosuccinate.
-
Immediately monitor the decrease in absorbance at 282 nm at a constant temperature (e.g., 25°C) for a short period (e.g., 30 seconds).
-
Calculate the specific activity using the change in absorbance and the extinction coefficient difference between SAMP and AMP (10,000 M⁻¹cm⁻¹).
-
Determine the percent inhibition and calculate IC50 or Ki values.
Analysis of Intracellular Nucleotide Pools by HPLC
This method allows for the quantification of intracellular nucleotide concentrations, providing a direct measure of the impact of this compound on purine metabolism.
Materials:
-
Cultured cells
-
This compound
-
Cold acidic extraction solution (e.g., 0.4 M perchloric acid)
-
Neutralizing solution (e.g., 2 M KHCO3)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector.
-
Nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound at various concentrations for a specified time.
-
Extraction:
-
Rapidly harvest the cells and quench metabolic activity (e.g., by washing with ice-cold PBS).
-
Lyse the cells and precipitate proteins using a cold acidic extraction solution.
-
Centrifuge to pellet the precipitate.
-
-
Neutralization: Neutralize the supernatant containing the nucleotides with a suitable buffer.
-
HPLC Analysis:
-
Inject the neutralized extract onto the HPLC system.
-
Separate the nucleotides using an appropriate gradient of mobile phases.
-
Detect the nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).
-
-
Quantification: Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.
Conclusion
This compound exerts its antiproliferative effects through a well-defined mechanism of action that involves its intracellular conversion to the active metabolite, alanosyl-AICOR. This active form potently inhibits adenylosuccinate synthetase, a critical enzyme in the de novo purine synthesis pathway, leading to the depletion of adenine nucleotides. There is also evidence for the inhibition of adenylosuccinate lyase. This targeted disruption of purine metabolism makes this compound a compelling candidate for further investigation, particularly in the context of precision oncology for tumors with specific metabolic vulnerabilities such as MTAP deficiency. The experimental protocols detailed in this guide provide a robust framework for the continued study and development of this compound and other inhibitors of purine synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
L-Alanosine Inhibition of Adenylosuccinate Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanosine, an antibiotic produced by Streptomyces alanosinicus, has demonstrated significant antineoplastic properties. Its primary mechanism of action involves the potent inhibition of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway. This pathway is particularly crucial for the survival and proliferation of cancer cells, especially those with a deficiency in the methylthioadenosine phosphorylase (MTAP) gene. Such cells are heavily reliant on de novo purine synthesis for their nucleotide pools. This compound itself is a prodrug that is converted intracellularly to its active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), which is a powerful competitive inhibitor of ADSS. This technical guide provides an in-depth overview of the inhibition of adenylosuccinate synthetase by this compound, including quantitative inhibitory data, detailed experimental protocols for assessing this inhibition, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Adenylosuccinate synthetase (EC 6.3.4.4) catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP). This reaction involves the GTP-dependent condensation of IMP with L-aspartate to form adenylosuccinate.[1] The subsequent conversion of adenylosuccinate to AMP is catalyzed by adenylosuccinate lyase. The de novo purine synthesis pathway is a fundamental cellular process that provides the necessary building blocks for DNA and RNA synthesis, cellular energy metabolism, and signaling cascades.
This compound is an amino acid analogue that acts as an antimetabolite.[2] While this compound itself exhibits weak inhibition of adenylosuccinate synthetase, its therapeutic efficacy is derived from its intracellular conversion to a highly potent inhibitor.[3] This conversion product, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, acts as a strong competitive inhibitor of adenylosuccinate synthetase, effectively blocking the de novo synthesis of AMP.[3]
The selective targeting of cancer cells, particularly those with MTAP deficiency, stems from their increased dependence on the de novo purine synthesis pathway. MTAP-deficient cells are unable to salvage adenine from methylthioadenosine (MTA), making them exquisitely sensitive to inhibitors of de novo purine synthesis like this compound.
Mechanism of Action
The inhibition of adenylosuccinate synthetase by this compound is a two-step process:
-
Intracellular Activation: this compound is transported into the cell where it is enzymatically converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). This reaction is catalyzed by 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) synthetase (also known as SAICAR synthetase).
-
Competitive Inhibition: Alanosyl-AICOR, the active metabolite, acts as a potent competitive inhibitor of adenylosuccinate synthetase. It competes with the natural substrate, IMP, for binding to the active site of the enzyme, thereby preventing the synthesis of adenylosuccinate and subsequently AMP.[3]
Quantitative Inhibition Data
The inhibitory potency of this compound and its active metabolite against adenylosuccinate synthetase has been quantified through the determination of their inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki Value | Inhibition Type | Source Organism for Enzyme |
| This compound | Adenylosuccinate Synthetase | 57.23 mM | Competitive | Mouse Leukemia L5178Y/AR |
| L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | 0.228 µM | Competitive | Mouse Leukemia L5178Y/AR |
| L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Lyase | 1.3 µM | Competitive | Rat Skeletal Muscle |
| L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Lyase (SAICAR cleavage) | 1.5 µM | Competitive | Rat Skeletal Muscle |
Table 1: In vitro inhibition constants (Ki) for this compound and its active metabolite against adenylosuccinate synthetase and adenylosuccinate lyase.[3]
Signaling Pathway and Inhibition Visualization
The following diagrams illustrate the de novo purine biosynthesis pathway, the mechanism of this compound activation and inhibition, and a general workflow for determining enzyme inhibition.
Figure 1: Mechanism of this compound Inhibition of Adenylosuccinate Synthetase.
Figure 2: Workflow for Determining the Inhibition Constant (Ki).
Experimental Protocols
Spectrophotometric Assay for Adenylosuccinate Synthetase Activity
This protocol is a generalized method for a continuous spectrophotometric assay to measure the activity of adenylosuccinate synthetase by monitoring the formation of adenylosuccinate.
Materials:
-
Purified adenylosuccinate synthetase
-
Inosine 5'-monophosphate (IMP) sodium salt
-
Guanosine 5'-triphosphate (GTP) lithium salt
-
L-Aspartic acid
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 280-290 nm
Procedure:
-
Prepare a reaction mixture (without IMP) in a cuvette:
-
Buffer solution
-
GTP (final concentration, e.g., 100 µM)
-
L-Aspartic acid (final concentration, e.g., 1 mM)
-
MgCl₂ (final concentration, e.g., 5 mM)
-
Purified adenylosuccinate synthetase (concentration to be optimized for a linear reaction rate)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding IMP (final concentration to be varied for kinetic studies, e.g., 10-200 µM).
-
Immediately start monitoring the increase in absorbance at a wavelength where adenylosuccinate absorbs more strongly than IMP (typically around 280-290 nm). The exact wavelength should be determined empirically for the specific buffer conditions.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate can be converted to concentration per unit time using the Beer-Lambert law and the molar extinction coefficient of adenylosuccinate.
Determination of the Inhibition Constant (Ki) for this compound or its Anabolite
This protocol describes how to determine the Ki for a competitive inhibitor of adenylosuccinate synthetase using the spectrophotometric assay described above.
Procedure:
-
Perform the adenylosuccinate synthetase activity assay as described in section 5.1 at a fixed, non-saturating concentration of IMP.
-
Repeat the assay in the presence of several different concentrations of the inhibitor (this compound or its active anabolite). It is advisable to pre-incubate the enzyme with the inhibitor for a short period before initiating the reaction with IMP.
-
For each inhibitor concentration, determine the initial reaction velocity (v₀).
-
To determine the mode of inhibition and calculate the Ki, perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor.
-
Plot the data using a suitable method, such as a Lineweaver-Burk plot (1/v₀ vs. 1/[IMP]) or by non-linear regression analysis of the Michaelis-Menten equation.
-
For competitive inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis (1/Vmax).
-
-
The Ki can be determined from the following equation for competitive inhibition:
-
Km_app = Km * (1 + [I]/Ki)
-
Where Km_app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration. The Ki can be calculated from the slopes of the Lineweaver-Burk plots or by fitting the data to the appropriate equation using specialized software.
-
Conclusion
This compound's targeted inhibition of adenylosuccinate synthetase, particularly through its potent anabolite, presents a compelling strategy for cancer therapy, especially in the context of MTAP-deficient tumors. The significant difference in inhibitory potency between this compound and its activated form underscores the importance of intracellular metabolism in its mechanism of action. The provided experimental protocols offer a foundational framework for researchers to further investigate the kinetics of this inhibition and to screen for novel inhibitors of this critical metabolic pathway. A thorough understanding of the biochemical and kinetic aspects of this interaction is paramount for the development of more effective and selective anticancer agents targeting purine metabolism.
References
L-Alanosine's Disruption of De Novo Purine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which L-Alanosine, an antibiotic with notable antineoplastic properties, disrupts the de novo purine biosynthesis pathway. The document details the molecular target of this compound, the kinetics of its inhibitory action, and its selective effects on cancer cells, particularly those with specific genetic deficiencies. Detailed experimental methodologies are provided to facilitate further research in this area.
Introduction
This compound, an amino acid analog derived from Streptomyces alanosinicus, functions as a potent inhibitor of adenine nucleotide biosynthesis. Its antitumor activity is particularly pronounced in cancer cells that have a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[1] Such cells are heavily reliant on the de novo pathway for the synthesis of purines, making them selectively vulnerable to inhibitors of this pathway. This compound's primary mechanism of action is the targeted inhibition of adenylosuccinate synthetase (ADSS), a critical enzyme in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).[2]
Mechanism of Action
This compound itself is a prodrug that is metabolized within the cell to its active form, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. This active metabolite is a potent competitive inhibitor of adenylosuccinate synthetase (ADSS).[3] ADSS catalyzes the GTP-dependent conversion of IMP and aspartate to adenylosuccinate, the penultimate step in AMP synthesis.[4] By inhibiting ADSS, this compound effectively blocks the production of AMP from IMP, leading to a depletion of the adenine nucleotide pool and subsequent disruption of DNA and RNA synthesis, ultimately inducing cell death.[3]
The De Novo Purine Biosynthesis Pathway and this compound's Point of Intervention
The de novo purine biosynthesis pathway is a multi-step process that synthesizes purine nucleotides from basic precursors. The pathway culminates in the synthesis of IMP, which serves as a branchpoint for the synthesis of both AMP and guanosine monophosphate (GMP). This compound's active metabolite specifically targets the first committed step in the conversion of IMP to AMP.
Quantitative Data
The inhibitory potency of this compound and its active metabolite against adenylosuccinate synthetase has been quantified. The data clearly indicates that the metabolized form of this compound is a significantly more potent inhibitor of the target enzyme.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Cell Line/Source | Reference |
| This compound | Adenylosuccinate Synthetase | 57.23 mM | L5178y/AR Leukemia | [3] |
| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | 0.228 µM | L5178y/AR Leukemia | [3] |
| This compound | T-ALL and CAK-1 cells (MTAP-) | IC50: 4.8 µM and 10 µM | T-ALL and CAK-1 cell lines | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on de novo purine biosynthesis.
Enzymatic Synthesis of L-Alanosyl-5-amino-4-imidazolecarboxylic Acid Ribonucleotide
This protocol is based on the method described by Tyagi and Cooney (1980) for the enzymatic synthesis of the active metabolite of this compound.
Materials:
-
Partially purified 5-amino-4-imidazole-N-succinocarboxamide ribonucleotide synthetase (SAICAR synthetase) from chicken liver.
-
5-amino-4-imidazolecarboxylic acid ribonucleotide (AICAR).
-
This compound.
-
ATP.
-
MgCl2.
-
Tris-HCl buffer (pH 7.4).
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, AICAR, this compound, ATP, and MgCl2.
-
Initiate the reaction by adding the partially purified SAICAR synthetase.
-
Incubate the reaction mixture at 37°C.
-
Monitor the formation of the product, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, using high-performance liquid chromatography (HPLC).
-
Purify the product from the reaction mixture using appropriate chromatographic techniques.
Adenylosuccinate Synthetase (ADSS) Activity Assay
This spectrophotometric assay is used to determine the activity of ADSS and to evaluate the inhibitory effects of compounds like the this compound metabolite.
Materials:
-
Purified or partially purified ADSS.
-
Inosine monophosphate (IMP).
-
L-Aspartate.
-
Guanosine triphosphate (GTP).
-
MgCl2.
-
Tris-HCl buffer (pH 8.0).
-
Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase).
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, IMP, L-aspartate, GTP, MgCl2, PEP, NADH, and the coupling enzymes.
-
Add the inhibitor (e.g., L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide) at various concentrations to the test cuvettes.
-
Initiate the reaction by adding ADSS.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ADSS activity.
-
Calculate the initial reaction velocities and determine the kinetic parameters, including the Ki for the inhibitor.
Analysis of Intracellular Purine Nucleotide Levels by HPLC
This method allows for the quantification of intracellular purine nucleotide pools to assess the impact of this compound treatment.
Materials:
-
Cancer cell lines (e.g., MTAP-deficient and proficient lines).
-
This compound.
-
Perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction.
-
High-performance liquid chromatograph (HPLC) with a C18 reverse-phase column and a UV detector.
-
Mobile phase buffers (e.g., ammonium phosphate buffer with an ion-pairing agent).
-
Standards for ATP, ADP, AMP, GTP, GDP, GMP, and IMP.
Procedure:
-
Culture cancer cells to the desired confluency and treat with this compound for a specified duration.
-
Harvest the cells and extract the intracellular metabolites using cold PCA or TCA.
-
Neutralize the extracts and centrifuge to remove precipitated proteins.
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate the nucleotides using a gradient elution with the appropriate mobile phase.
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
Quantify the concentration of each nucleotide by comparing the peak areas to those of the known standards.
This compound in the Context of MTAP Deficiency
The efficacy of this compound is significantly enhanced in cancer cells with a homozygous deletion of the MTAP gene. MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle adenine from methylthioadenosine. In the absence of a functional MTAP, cells become highly dependent on the de novo synthesis of purines for their survival and proliferation. This creates a synthetic lethal interaction where the inhibition of the de novo pathway by this compound is selectively toxic to MTAP-deficient cancer cells, while normal cells with a functional salvage pathway are less affected.[1]
References
The Clinical Odyssey of L-Alanosine: A Technical Deep Dive into a Targeted Anti-Cancer Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanosine, a naturally occurring amino acid analog isolated from Streptomyces alanosinicus, has had a long and complex history in the landscape of oncology drug development.[1] Its journey, from initial broad-spectrum evaluation to a more refined, targeted approach, offers valuable insights into the evolution of cancer therapeutics. This technical guide provides a comprehensive overview of the history of this compound in clinical trials for cancer, with a focus on its mechanism of action, preclinical evidence, clinical findings, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: Exploiting a Metabolic Vulnerability
This compound functions as a potent antimetabolite, specifically targeting the de novo purine synthesis pathway.[2] Its primary mechanism of action is the irreversible inhibition of adenylosuccinate synthetase, the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP).[3] This blockade of adenine synthesis is particularly effective in cancer cells harboring a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[2][3]
MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle adenine from methylthioadenosine (MTA). In tumors with MTAP deficiency, often due to co-deletion with the adjacent tumor suppressor gene CDKN2A on chromosome 9p21, cells become heavily reliant on the de novo pathway for their adenine supply.[4] By inhibiting this pathway, this compound selectively induces a state of "adenine starvation" in MTAP-deficient cancer cells, leading to cell cycle arrest and apoptosis, while sparing normal tissues with a functional MTAP salvage pathway.[3]
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound in MTAP-deficient cancer cells.
Preclinical Evaluation: Foundation for Clinical Development
The rationale for the clinical investigation of this compound was built on a solid foundation of preclinical studies demonstrating its selective cytotoxicity against MTAP-deficient cancer cells.
In Vitro Cytotoxicity
A significant body of in vitro evidence has shown that cancer cell lines with homozygous deletion of MTAP are markedly more sensitive to this compound compared to their MTAP-proficient counterparts.
| Cell Line | Cancer Type | MTAP Status | IC50 (µM) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Deficient | ~5 | [5] |
| CEM | T-cell Acute Lymphoblastic Leukemia | Proficient | >80 | [5] |
| Multiple Lines | NCI-60 Panel | Mixed | Variable | [6] |
Note: This table is a representation of available data and is not exhaustive.
In Vivo Efficacy in Animal Models
Preclinical studies using xenograft models have further substantiated the potential of this compound as a targeted therapeutic. These studies have shown that this compound can inhibit tumor growth and improve survival in models of MTAP-deficient cancers. For instance, in a glioblastoma xenograft model, this compound demonstrated anti-tumor activity and sensitized the tumors to temozolomide.[7]
| Animal Model | Cancer Type | Key Findings | Reference |
| Mouse Xenograft | Glioblastoma | Inhibited tumor growth, prolonged survival, sensitized to TMZ | [7] |
| Murine Tumors | Various | Damage to tumor, small intestine, liver, and lung | [8] |
Clinical Trials: A Historical Perspective
The clinical development of this compound has been marked by a shift from broad, untargeted studies to a more focused, biomarker-driven approach.
Early Phase I and II Trials (Pre-MTAP Selection)
Initial clinical trials of this compound were conducted in the 1980s and early 1990s without pre-selection of patients based on MTAP status.[1][9] These trials established the safety profile of the drug but generally failed to demonstrate significant anti-tumor activity in unselected patient populations.
Phase I Trial (Goldsmith et al., 1983):
-
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound.[9]
-
Patient Population: 22 evaluable patients with various advanced cancers.[9]
-
Dosing Schedule: Daily intravenous infusion for 5 days, repeated every 3 weeks.[9]
-
Results: The MTD was established at 320 mg/m²/day for 5 days. The primary DLT was oral mucositis. The recommended Phase II dose was 160 mg/m²/day for 5 days.[9]
Early Phase II Trials: These trials investigated this compound in specific cancer types but did not show significant response rates, likely due to the lack of patient selection for MTAP deficiency.[1]
The Shift to a Targeted Strategy: The MTAP-Deficient Population
The recognition of MTAP deficiency as a key determinant of sensitivity to this compound led to the design of clinical trials specifically enrolling patients with MTAP-deficient tumors.
Phase II Multicenter Study in MTAP-Deficient Cancers (Kindler et al., 2009): This pivotal study represents the most significant clinical investigation of this compound in a targeted patient population.
-
Objective: To evaluate the efficacy and safety of this compound in patients with advanced, MTAP-deficient solid tumors.[2]
-
Patient Population: 65 patients with mesothelioma, non-small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, or pancreatic cancer whose tumors were confirmed to be MTAP-deficient by immunohistochemistry.[2]
-
Experimental Protocol:
-
Patient Selection: Patients with eligible tumor types were screened for MTAP deficiency using a specific immunohistochemistry (IHC) protocol on tumor biopsy samples.
-
Treatment Regimen: this compound was administered at a starting dose of 80 mg/m² by continuous intravenous infusion daily for 5 days, with cycles repeated every 21 days.[2]
-
Response Assessment: Tumor responses were evaluated every 3 cycles using computed tomography (CT) or magnetic resonance imaging (MRI).[2]
-
Pharmacodynamics: An objective of a related study was to measure tumor adenosine triphosphate (ATP) depletion using special imaging techniques.
-
Pharmacokinetics: A further objective of the related study was to determine the pharmacokinetic profile of this compound in this patient population.
-
-
Results:
-
Efficacy: No objective responses were observed. However, 24% of evaluable patients experienced stable disease, with two mesothelioma patients showing prolonged stable disease of 7.5 and 15.2 months.[2]
-
Safety: The most common Grade 3/4 toxicities included mucositis (11%), fatigue (6%), nausea (3%), and renal failure (1.5%).[2]
-
Experimental Workflow of a Phase II Trial in MTAP-Deficient Cancers
Caption: A generalized workflow for a Phase II clinical trial of this compound in MTAP-deficient cancers.
Beyond Purine Synthesis: Emerging Mechanisms of Action
Recent research has begun to uncover additional mechanisms by which this compound may exert its anti-cancer effects, particularly in the context of glioblastoma.
Impact on Mitochondrial Function and Cancer Stemness
Studies in MTAP-deficient glioblastoma models have revealed that this compound can impair mitochondrial function and reduce the "stemness" of brain tumor initiating cells.[7][10] The proposed mechanism involves the depletion of the purine pool, which is essential for maintaining mitochondrial function.[10] This leads to a reduction in mitochondrial spare respiratory capacity, ultimately sensitizing the cancer cells to other therapies like temozolomide.[7][10]
Proposed Signaling Pathway: this compound, Mitochondria, and Stemness
Caption: Proposed pathway of this compound's effects on mitochondrial function and cancer stemness.
Conclusion and Future Directions
The history of this compound in clinical trials is a testament to the importance of understanding the molecular underpinnings of cancer to develop effective targeted therapies. While early, unselected trials were disappointing, the focused investigation in MTAP-deficient tumors, though not meeting its primary endpoint, provided crucial clinical data and highlighted the feasibility of a biomarker-driven approach. The disappointing results of the pivotal Phase II trial in MTAP-deficient cancers suggest that while the scientific rationale is sound, factors such as dose, schedule, and patient selection may need further optimization. The emerging understanding of this compound's effects on mitochondrial metabolism and cancer stemness opens new avenues for future research, potentially in combination with other agents that target these pathways. Further preclinical work to elucidate these novel mechanisms and to identify optimal combination strategies will be critical in determining if this compound, or a next-generation analogue, will ultimately find its place in the oncologist's armamentarium.
References
- 1. Alanosine (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of the toxicity of this compound to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of this compound (NSC 15353) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Target of L-Alanosine in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanosine, an antibiotic derived from Streptomyces alanosinicus, has demonstrated antineoplastic activity by targeting the de novo purine synthesis pathway. This technical guide provides an in-depth analysis of the enzymatic target of this compound in tumor cells, with a particular focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. The primary enzymatic target of this compound is adenylosuccinate synthetase (ADSS), a critical enzyme in the synthesis of adenosine monophosphate (AMP). The efficacy of this compound is notably enhanced in tumors with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, which renders them dependent on the de novo pathway for purine biosynthesis. This guide will detail the biochemical interactions, summarize key quantitative data, and provide methodologies for the experiments cited, offering a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound is an antimetabolite that functions as an inhibitor of purine biosynthesis.[1] Its antitumor properties are particularly pronounced in cancer cells that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3][4] MTAP is a key enzyme in the purine salvage pathway.[5] Its absence in approximately half of all glioblastomas and other cancers forces these cells to rely exclusively on the de novo purine synthesis pathway for survival and proliferation.[2][5] This dependency creates a therapeutic window for inhibitors of this pathway, such as this compound.
Mechanism of Action: Targeting Adenylosuccinate Synthetase (ADSS)
This compound exerts its cytotoxic effects by inhibiting adenylosuccinate synthetase (ADSS), the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a penultimate step in AMP synthesis.[2][6][7][8] However, this compound itself is a relatively weak inhibitor of ADSS.[9] Within the tumor cell, this compound is metabolized into a more potent inhibitor, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide.[9] This active metabolite is formed by the conjugation of this compound with 5-amino-4-imidazolecarboxylic acid ribonucleotide.[9] This anabolite then potently inhibits ADSS, leading to a depletion of the adenine nucleotide pool, which is essential for DNA synthesis and cellular metabolism.[5][9]
Signaling Pathway Diagram
Caption: De novo purine synthesis pathway showing inhibition of ADSS by the active metabolite of this compound.
Quantitative Data
The inhibitory activity of this compound and its active metabolite has been quantified in various studies. The following tables summarize the key findings.
| Compound | Enzyme | Ki Value | Cell Line/Source | Reference |
| This compound | Adenylosuccinate Synthetase | 57.23 mM | L5178y/AR leukemia | [9] |
| L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | 0.228 µM | L5178y/AR leukemia | [9] |
| Cell Line | MTAP Status | IC50 of this compound | Reference |
| T-ALL (mean) | Deficient | 4.8 µM | [10] |
| CAK-1 | Deficient | 10 µM | [10] |
| CEM/ADR5000 | Deficient | 0.1-100 µM (range) | [6] |
| HL-60/AR | Deficient | 0.1-100 µM (range) | [6] |
| MDA-MB-231-BCRP | Deficient | 0.1-100 µM (range) | [6] |
Experimental Protocols
In Vitro Assessment of ADSS Inhibition
Objective: To determine the inhibitory constant (Ki) of this compound and its metabolite against adenylosuccinate synthetase.
Methodology:
-
Enzyme Purification: Adenylosuccinate synthetase is partially purified from tumor cells (e.g., L5178y/AR leukemia) using standard chromatography techniques.[9]
-
Enzyme Assay: The activity of ADSS is measured spectrophotometrically by monitoring the formation of adenylosuccinate.
-
Inhibition Studies: The enzyme is incubated with varying concentrations of the inhibitor (this compound or its active metabolite) and the substrate (IMP).
-
Data Analysis: The Ki value is determined by analyzing the enzyme kinetics using methods such as Lineweaver-Burk plots.[9]
Cell Viability and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in tumor cell lines.
Methodology:
-
Cell Culture: Tumor cell lines with known MTAP status are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified duration (e.g., 10 days).[6]
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.
-
Data Analysis: The IC50 value is calculated by plotting cell viability against the drug concentration and fitting the data to a dose-response curve.
Phase II Clinical Trial Protocol for this compound in MTAP-Deficient Cancers
Objective: To evaluate the efficacy and safety of this compound in patients with MTAP-deficient solid tumors.[11][12]
Methodology:
-
Patient Selection: Patients with advanced, histologically confirmed MTAP-deficient tumors (e.g., mesothelioma, NSCLC, sarcoma, pancreatic cancer) are enrolled. MTAP deficiency is confirmed by immunohistochemistry.[11][12]
-
Treatment Regimen: this compound is administered at a starting dose of 80 mg/m² by continuous intravenous infusion daily for 5 days, with the cycle repeated every 21 days.[11][12]
-
Response Evaluation: Tumor response is assessed every 3 cycles using imaging techniques such as CT or MRI.[11][12]
-
Toxicity Monitoring: Adverse events are monitored and graded according to standard criteria.[11][12]
Experimental Workflow Diagram
Caption: Workflow for a Phase II clinical trial of this compound in patients with MTAP-deficient cancers.
Downstream Effects and Therapeutic Implications
The inhibition of ADSS by this compound leads to a cascade of downstream effects beyond the immediate depletion of adenine nucleotides. In glioblastoma (GBM) cells, this compound treatment has been shown to impair mitochondrial function, specifically by reducing the spare respiratory capacity.[2][3] This compromise in mitochondrial function is linked to a reduction in the "stemness" of brain tumor initiating cells, rendering them more susceptible to standard therapies like temozolomide.[2][3]
The selective cytotoxicity of this compound in MTAP-deficient tumors presents a promising therapeutic strategy.[4][5] However, clinical trials have shown limited efficacy at the tested doses and schedules, indicating that further optimization is necessary.[11][12] Future directions may involve combination therapies or the development of more potent and specific inhibitors of the de novo purine synthesis pathway.
Conclusion
This compound targets the de novo purine synthesis pathway through the potent inhibition of adenylosuccinate synthetase by its active metabolite. This mechanism is particularly effective in MTAP-deficient tumor cells, which are reliant on this pathway for purine supply. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and similar antimetabolites as targeted cancer therapies. Understanding the intricate details of its enzymatic target and mechanism of action is crucial for designing more effective clinical strategies to exploit the metabolic vulnerabilities of cancer cells.
References
- 1. Phase I study of this compound (NSC 15353) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the antimetabolite of this compound, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Methodological & Application
L-Alanosine In Vitro Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Alanosine in in vitro cell culture studies. This document outlines the mechanism of action, detailed experimental protocols for key assays, and expected outcomes, facilitating the investigation of this compound's therapeutic potential.
Introduction
This compound, an antibiotic derived from Streptomyces alanosinicus, is an antimetabolite with significant antineoplastic activity.[1][2] Its primary mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1][3][4] This inhibition disrupts the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][3] This disruption of purine metabolism is particularly effective in tumor cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), which are consequently more reliant on the de novo synthesis pathway for purine supply.[1][4] Recent studies have also highlighted that this compound can impair mitochondrial function and reduce the stemness of cancer cells, suggesting a broader impact on cellular metabolism and survival.[5]
Mechanism of Action: Targeting Purine Synthesis
This compound selectively targets the de novo purine synthesis pathway. By inhibiting adenylosuccinate synthetase, it depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism. This targeted action makes it a compound of interest for cancers with specific metabolic vulnerabilities, such as those with MTAP deficiency.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that the sensitivity to this compound can be significantly higher in MTAP-deficient cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| T-ALL (MTAP-deficient) | T-cell Acute Lymphoblastic Leukemia | 4.8 | Not Specified | [6] |
| CAK-1 (MTAP-deficient) | Cancer Cell Line | 10 | Not Specified | [6] |
| CEM/ADR5000 | Leukemia | 0.1 - 100 (Range) | 10 days | [3] |
| HL-60/AR | Leukemia | 0.1 - 100 (Range) | 10 days | [3] |
| MDA-MB-231-BCRP | Breast Cancer | 0.1 - 100 (Range) | 10 days | [3] |
| GBM Cells (MTAP-deficient) | Glioblastoma | 0.125 - 0.25 | 14 days | [3] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
General Cell Culture and this compound Preparation
-
Cell Lines: Select appropriate cancer cell lines, including both MTAP-proficient and MTAP-deficient lines for comparative analysis.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: this compound is soluble in aqueous solutions.[6] Prepare a stock solution (e.g., 10 mM) in sterile water or 100mM HCl/NaOH.[6] Due to its instability in solution, it is recommended to prepare fresh solutions for each experiment.[3][4]
Cell Viability and Proliferation Assays
4.2.1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Protocol:
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4.2.2. Crystal Violet Assay
This assay quantifies the number of adherent cells by staining them with crystal violet.
-
Materials:
-
Cells cultured in multi-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation)
-
0.5% Crystal Violet solution
-
Methanol or other solubilizing agent
-
Microplate reader
-
-
Protocol:
-
Seed cells in a multi-well plate and treat with this compound as described for the MTT assay.
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with methanol for 10-20 minutes at room temperature.
-
Remove the methanol and stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding methanol to each well and incubate for 20 minutes on a shaker.
-
Measure the absorbance at 570 nm.
-
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Mitochondrial Function Assay: Seahorse XF Analysis
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Materials:
-
Seahorse XF96 or similar instrument
-
Seahorse XF cell culture microplates
-
This compound
-
Seahorse XF assay medium
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
-
Protocol:
-
Seed cells in a Seahorse XF plate and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure OCR and ECAR in real-time using the Seahorse XF analyzer.
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Conclusion
This compound presents a promising therapeutic strategy, particularly for MTAP-deficient cancers. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy and mechanism of action. By employing these standardized assays, researchers can generate reproducible and comparable data, accelerating the drug development process for this targeted anti-cancer agent.
References
Application Notes and Protocols: L-Alanosine in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanosine is a naturally occurring antimetabolite antibiotic with notable antineoplastic properties. Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine synthesis pathway.[1][2][3][4] This mode of action makes it particularly effective against tumors with deficiencies in the purine salvage pathway, such as those with methylthioadenosine phosphorylase (MTAP) deficiency.[2][5] These application notes provide a comprehensive overview of this compound dosage and administration in mouse xenograft models, offering detailed protocols and quantitative data to guide preclinical research.
Data Presentation: this compound Dosage and Efficacy in Mouse Xenograft Models
The following table summarizes the quantitative data from various studies utilizing this compound in mouse xenograft models. This allows for a clear comparison of dosages, administration routes, treatment schedules, and observed anti-tumor efficacy across different cancer types.
| Tumor Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Combination Therapy | Observed Efficacy | Reference |
| Glioblastoma (intracranial xenograft) | Athymic nude mice | 150 mg/kg | Intraperitoneal (IP) | Three times a week | Temozolomide (5 mg/kg) | Inhibited tumor growth and prolonged survival.[6] | [Singh SX, et al., 2022][6] |
| Murine Fibrosarcoma (Meth-A) | BALB/cBy male mice | 600 mg/kg | Intraperitoneal (IP) | Single dose, 8 hours prior to radiation | X-irradiation (20 Gy) | 62% tumor control (compared to <5% with radiation alone). | [Hong SS, et al., 1989] |
| Murine Leukemias | Not specified | 5-10 mg/kg | Intraperitoneal (IP) | Q01DX005 (once daily for 5 days) | None | Increased median survival time. | [NCI In Vivo Screening Data][7] |
| L5178Y/AR Leukemia | BD2F1 mice | 500 mg/kg | Not specified | Not specified | None | Reduced intratumoral adenylosuccinate synthetase activity by 70% and depressed DNA synthesis. | [Tyagi AK, et al., 1980][8] |
Note on Toxicity: The LD50 of this compound administered intraperitoneally in mice is approximately 2 g/kg.[9]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound primarily targets the de novo purine synthesis pathway, which is often upregulated in rapidly proliferating cancer cells.[10][11][12][13] It specifically inhibits adenylosuccinate synthetase, the enzyme that converts inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3] By blocking this step, this compound depletes the pool of adenine nucleotides necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. Tumors with a deficiency in the MTAP enzyme are particularly sensitive to this compound, as they are unable to utilize the purine salvage pathway to compensate for the blockade of de novo synthesis.[2][5]
Caption: this compound inhibits the de novo purine synthesis pathway.
Experimental Workflow for a Mouse Xenograft Study
A typical workflow for evaluating the efficacy of this compound in a mouse xenograft model involves several key stages, from cell culture and animal acclimatization to tumor implantation, treatment, and data analysis.
Caption: A typical workflow for a mouse xenograft study.
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Xenograft Model
This protocol is adapted from studies evaluating this compound in combination with Temozolomide for the treatment of glioblastoma.[6]
1. Materials:
-
Human glioblastoma cell line (e.g., luciferase-expressing)
-
Female athymic nude mice (e.g., from Jackson Labs)
-
Cell culture medium and reagents
-
Methylcellulose
-
This compound (e.g., from MedKoo)
-
Temozolomide (optional, for combination studies)
-
Sterile saline for injection
-
D-luciferin (for bioluminescent imaging)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic apparatus for intracranial injection
-
Bioluminescence imaging system
2. Procedure:
-
Cell Culture: Culture the glioblastoma cells according to standard protocols.
-
Animal Acclimatization: Allow mice to acclimate for at least one week before any procedures.
-
Intracranial Injection:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject approximately 1 x 10^5 cells in a 1:3 mixture with methylcellulose into the right caudate nucleus.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for approximately 4 weeks.
-
Monitor tumor growth weekly via bioluminescent imaging after intraperitoneal injection of D-luciferin (15 mg/kg).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline. The compound may be unstable in solution, so fresh preparation is recommended.[4]
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle, this compound, Temozolomide, combination).
-
Administer this compound at a dose of 150 mg/kg via intraperitoneal injection three times per week.
-
Administer vehicle (saline) to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor animal health and body weight regularly.
-
Continue weekly bioluminescent imaging to track tumor progression.
-
The study endpoint may be defined by tumor burden, clinical signs of distress, or a predetermined time point.
-
Analyze tumor growth inhibition and survival rates between treatment groups.
-
Protocol 2: Murine Fibrosarcoma Xenograft Model
This protocol is based on a study investigating the radiosensitizing effects of this compound.
1. Materials:
-
Murine fibrosarcoma cell line (e.g., Meth-A)
-
BALB/cBy male mice
-
Cell culture medium and reagents
-
This compound
-
Sterile saline for injection
-
X-ray irradiator
-
Calipers for tumor measurement
-
Anesthetic (e.g., Ketamine)
2. Procedure:
-
Cell Culture: Culture the fibrosarcoma cells as required.
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size.
-
Measure tumor dimensions regularly with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline. A patent for this compound formulations suggests that adjusting the pH to around 8.5 can improve stability.[7]
-
-
Treatment Administration:
-
When tumors reach the desired size, randomize mice into treatment groups.
-
Administer a single dose of this compound at 600 mg/kg via intraperitoneal injection.
-
-
Radiation Therapy:
-
Eight hours after this compound administration, anesthetize the mice.
-
Administer a single dose of X-irradiation (e.g., 20 Gy) specifically to the tumor area.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and animal well-being.
-
The primary endpoint is typically tumor control, defined as the absence of tumor regrowth over a specified period.
-
Calculate the tumor control rate for each treatment group.
-
Conclusion
This compound demonstrates significant anti-tumor activity in various mouse xenograft models, particularly in combination with other therapies like chemotherapy and radiation. The provided data and protocols offer a solid foundation for designing and executing preclinical studies to further investigate the therapeutic potential of this compound. Careful consideration of the tumor model, dosing regimen, and appropriate endpoints is crucial for obtaining robust and translatable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Alanosine (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060041013A1 - Alanosine formulations and methods of use - Google Patents [patents.google.com]
- 8. Identification of the antimetabolite of this compound, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determinants of the toxicity of this compound to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Note: Measuring Mitochondrial Function After L-Alanosine Treatment Using Seahorse XF Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guidelines for utilizing the Agilent Seahorse XF Analyzer to assess the impact of L-Alanosine, a de novo purine synthesis inhibitor, on cellular mitochondrial function.
Introduction
Mitochondria are central to cellular bioenergetics, primarily through oxidative phosphorylation (OXPHOS). The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of key indicators of mitochondrial function, namely the oxygen consumption rate (OCR). By using a series of metabolic modulators in the Seahorse XF Cell Mito Stress Test, it is possible to dissect the components of the electron transport chain (ETC) and obtain a detailed profile of mitochondrial respiration.[1][2]
This compound is an antibiotic and amino acid analogue that functions as an antimetabolite.[3] It inhibits adenylosuccinate synthetase, an enzyme crucial for de novo purine biosynthesis.[3][4] Recent studies have demonstrated that by blocking purine synthesis, this compound can impair mitochondrial function, particularly in cells deficient in the purine salvage pathway enzyme methylthioadenosine phosphorylase (MTAP). This impairment is highlighted by a reduction in mitochondrial spare respiratory capacity.[5] This application note provides a comprehensive protocol for treating cells with this compound and subsequently performing a Seahorse XF Mito Stress Test to quantify the effects on mitochondrial bioenergetics.
This compound Signaling Pathway and Mitochondrial Impact
This compound disrupts the de novo synthesis of purines, which are essential for the formation of adenosine triphosphate (ATP), the primary energy currency of the cell. A reduction in the purine pool can lead to decreased substrate availability for mitochondrial ATP production, thereby affecting respiratory function.
Caption: this compound inhibits de novo purine synthesis, impacting mitochondrial ATP production.
Experimental Design and Workflow
A typical experiment involves treating cells with this compound for a predetermined duration, followed by the Seahorse XF Cell Mito Stress Test.
References
- 1. agilent.com [agilent.com]
- 2. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Microbiological Assay for Estimating Concentrations of dthis compound in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing L-Alanosine to Investigate Metabolic Pathways in Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Alanosine is an antibiotic antimetabolite derived from Streptomyces alanosinicus. It functions as an amino acid analogue that interferes with nucleotide biosynthesis, demonstrating potential antineoplastic activities.[1][2] A key application of this compound in cancer research is its ability to selectively target tumors with specific metabolic vulnerabilities, particularly those related to purine synthesis. This document provides detailed information and protocols for using this compound as a tool to study metabolic pathways, focusing on its mechanism of action, experimental applications, and its use in targeting cancers with deficiencies in the purine salvage pathway.
Mechanism of Action
To sustain rapid proliferation, cancer cells require a constant supply of nucleotides for DNA and RNA synthesis. Cells can generate purines through two main pathways: the de novo synthesis pathway, which builds purines from basic precursors, and the salvage pathway, which recycles purines from degraded nucleic acids.
This compound's primary mechanism involves the inhibition of the de novo purine synthesis pathway. Specifically, this compound inhibits the enzyme adenylosuccinate synthetase (ADSS) , which catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP).[3] Inside the cell, this compound is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, which is a potent inhibitor of ADSS.[4]
A significant number of cancers, including approximately 50% of glioblastomas (GBMs), exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][6] MTAP is a crucial enzyme in the purine salvage pathway. Its absence renders cancer cells entirely dependent on the de novo pathway for their purine supply. This creates a state of synthetic lethality, where inhibiting the de novo pathway with this compound is selectively toxic to MTAP-deficient cancer cells, while normal cells, which retain a functional MTAP salvage pathway, are less affected.[7][8][9]
Applications in Cancer Research
-
Selective Targeting of MTAP-Deficient Tumors: this compound is a valuable tool for studying and targeting cancers with MTAP deletions, such as certain glioblastomas, T-cell acute lymphoblastic leukemias (T-ALL), pancreatic cancers, and non-small cell lung cancers.[10][11][12]
-
Investigating Metabolic Dependencies: By inhibiting purine synthesis, this compound allows researchers to probe the downstream effects of nucleotide depletion on various cellular processes. Studies have shown that this compound treatment can impair mitochondrial function, reduce spare respiratory capacity, and attenuate the "stemness" of brain tumor-initiating cells.[5][6]
-
Combination Therapy Studies: this compound can sensitize cancer cells to other treatments. For example, it has been shown to have a synergistic inhibitory effect when combined with temozolomide (TMZ) in glioblastoma models, both in vitro and in vivo.[3][6]
-
Drug Resistance Studies: this compound is not a substrate for common multidrug resistance transporters like P-glycoprotein (MDR1), MRP1, or BCRP, making it a useful compound for studying metabolic vulnerabilities in multidrug-resistant cancer cell lines.[7]
Quantitative Data Summary
The effective concentration of this compound varies by cell line and experimental context. Below are tables summarizing reported concentrations for in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line Type | Metric | Value (µM) | Reference |
|---|---|---|---|
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mean IC50 | 4.8 | [12] |
| CAK-1 (Renal Cancer) | Mean IC50 | 10 | [12] |
| MTAP-deficient GBM cells (GBM12-0160) | Effective Concentration (Inhibits mitochondrial function) | 0.125 - 0.25 | [3] |
| MTAP-deficient tumor cells (general) | Effective Concentration (Blocks de novo purine synthesis) | 0.1 - 100 |[3] |
Table 2: Dosing Regimens for this compound Studies
| Model System | Dosing and Administration | Cancer Type | Reference |
|---|---|---|---|
| Xenograft Mouse Model | 150 mg/kg, intraperitoneal injection, 3x/week for 7 weeks | Glioblastoma | [3] |
| Human Clinical Trial (Phase II) | 80 mg/m², continuous IV infusion, 5 days every 21 days | MTAP-deficient solid tumors |[11] |
Experimental Protocols
The following protocols provide a general framework for using this compound in cancer research. Researchers should optimize conditions for their specific cell lines and experimental systems.
Protocol 1: Preparation and Handling of this compound
This compound (NSC-153353) is a crystalline solid that should be handled with appropriate safety precautions.
-
Reconstitution: this compound is soluble in aqueous solutions such as water, 100 mM NaOH, or 100 mM HCl at approximately 1 mg/mL.[12] For cell culture experiments, dissolving in sterile, nuclease-free water or PBS is recommended.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM). It is highly recommended to prepare aqueous solutions fresh for each experiment, as the compound is unstable in solution.[3][12] Do not store aqueous solutions for more than one day.[12]
-
Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[12]
Protocol 2: In Vitro Cell Proliferation Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (both MTAP-deficient and MTAP-proficient, if available) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.[3]
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired period (e.g., 72 hours to 10 days).[3]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.
Protocol 3: Assessment of Cancer Stem Cell Properties using ELDA
The Extreme Limiting Dilution Assay (ELDA) is used to assess stem cell frequency and sphere-forming capacity.[5]
-
Cell Preparation: Culture cells (e.g., MTAP-deficient GBM cells) as neurospheres in a serum-free neural stem cell medium.[13]
-
Pre-treatment (Optional): Treat cells with a low dose of this compound (e.g., 0.25 µM) for an extended period (e.g., 14 days) to assess long-term effects on stemness.[3]
-
Limiting Dilution Seeding: Dissociate spheres into single cells. Seed decreasing numbers of cells per well (e.g., 33, 11, 3, 1) into a 96-well low-attachment plate.[5] Use at least 12 replicate wells for each condition.
-
Incubation: Culture the plates for 10-14 days to allow for sphere formation.
-
Analysis: Count the number of wells in which sphere formation occurred for each cell density. Use ELDA analysis software to calculate the stem cell frequency.
Protocol 4: Analysis of Mitochondrial Respiration
This protocol uses Seahorse XF technology to measure the impact of this compound on cellular metabolism.
-
Cell Seeding and Treatment: Seed cells onto a Seahorse XF cell culture microplate. Allow them to adhere and then treat with this compound (e.g., 0.25 µM or 0.5 µM) for the desired duration (e.g., 2 to 14 days).[13]
-
Assay Preparation: One day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test: Load the injection ports of the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, and a mix of rotenone/antimycin A).
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the resulting oxygen consumption rate (OCR) data to determine key mitochondrial parameters such as ATP production, maximal respiration, and spare respiratory capacity.[13]
Logical Framework and Considerations
While this compound presents a clear, targeted mechanism, researchers should be aware of several factors. The clinical efficacy in some trials has been limited.[10][11] This may be due to the tumor microenvironment providing an external source of purines, thereby rescuing cancer cells from the effects of de novo synthesis inhibition.[10] Therefore, combining this compound with strategies that block nucleotide transport or implementing dietary purine restrictions could be areas for future investigation.[10][14]
Conclusion
This compound is a potent and specific inhibitor of de novo purine synthesis, making it an invaluable research tool for dissecting the metabolic dependencies of cancer cells. Its synthetic lethal interaction with MTAP deficiency provides a clear rationale for its use in studying and developing therapies for a significant subset of cancers. The protocols and data provided herein offer a foundation for researchers to effectively apply this compound in their investigations into cancer metabolism and drug development.
References
- 1. Facebook [cancer.gov]
- 2. Metabolism and action of amino acid analog anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of the antimetabolite of this compound, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Alanosine (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overlooked Nucleotide Recycling Pathway Fuels Tumor Growth | The Scientist [the-scientist.com]
Application Notes and Protocols for Assessing L-Alanosine Efficacy in MTAP-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanosine is an experimental anticancer agent that acts as an antimetabolite, disrupting the de novo purine synthesis pathway.[1] Its efficacy is particularly pronounced in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). MTAP-deficient tumors, which represent a significant fraction of various cancers including non-small cell lung cancer, pancreatic cancer, and glioblastoma, are unable to utilize the purine salvage pathway, making them highly dependent on the de novo pathway for purine nucleotide synthesis.[2][3] this compound's active metabolite inhibits adenylosuccinate synthetase (ADSS), a critical enzyme in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).[4] This selective targeting creates a synthetic lethal vulnerability in MTAP-deficient cancer cells.
These application notes provide a comprehensive guide to the techniques and protocols for assessing the efficacy of this compound in MTAP-deficient cancer cells. The following sections detail experimental procedures, data presentation, and visualization of the underlying biological pathways and workflows.
Data Presentation: this compound Efficacy in MTAP-Deficient vs. MTAP-Proficient Cell Lines
A critical step in evaluating this compound is to compare its cytotoxic effects on cancer cell lines with and without MTAP expression. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, highlighting the increased sensitivity of MTAP-deficient cells.
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (µM) | Reference |
| HT-1080 | Soft Tissue Sarcoma | Deficient | < 1 | [5] |
| HS42 | Soft Tissue Sarcoma | Deficient | < 1 | [5] |
| M-9 110 | Soft Tissue Sarcoma | Deficient | < 1 | [5] |
| SW-872 | Soft Tissue Sarcoma | Proficient | > 20 | [5] |
| TE-648 | Soft Tissue Sarcoma | Proficient | > 20 | [5] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Proficient | > 20 (without MTA rescue) | [6] |
| CEM | T-cell Acute Lymphoblastic Leukemia | Deficient | ~5 | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the efficacy of this compound in MTAP-deficient cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MTAP-deficient and MTAP-proficient cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Western Blot Analysis of Adenylosuccinate Synthetase (ADSS)
Western blotting can be used to assess the levels of key proteins in the de novo purine synthesis pathway, such as ADSS, the direct target of this compound's active metabolite.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects a specific protein using an antibody.
Materials:
-
MTAP-deficient cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ADSS
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat MTAP-deficient cells with this compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 24-48 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ADSS (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of ADSS, normalizing to the loading control. A decrease in ADSS levels upon this compound treatment could indicate a feedback mechanism or cellular response to the inhibition.
Targeted Metabolomics of the Purine Pathway
Targeted metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can precisely quantify the levels of specific metabolites in the de novo purine synthesis pathway, providing direct evidence of this compound's mechanism of action.[7][8]
Principle: This technique separates metabolites by liquid chromatography and identifies and quantifies them based on their mass-to-charge ratio using mass spectrometry.
Materials:
-
MTAP-deficient cells
-
This compound
-
Metabolite extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
-
Internal standards for purine pathway metabolites
Protocol:
-
Cell Treatment and Metabolite Extraction: Treat MTAP-deficient cells with this compound. After treatment, rapidly quench metabolic activity by washing with ice-cold PBS and then extract metabolites using a cold extraction solvent.
-
Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and inject them into the LC-MS/MS system. Use a targeted method to specifically detect and quantify purine pathway intermediates such as IMP, AMP, and GMP.
-
Data Analysis: Analyze the resulting data to determine the relative or absolute concentrations of the targeted metabolites. A successful inhibition of ADSS by this compound should lead to an accumulation of its substrate, IMP, and a depletion of its product, AMP.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines the mode of cell death induced by this compound, distinguishing between apoptosis and necrosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye, can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
MTAP-deficient cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat MTAP-deficient cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[1][9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the de novo purine synthesis pathway and the point of inhibition by this compound.
Caption: De novo purine synthesis pathway and this compound's mechanism of action.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing this compound's efficacy.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the antimetabolite of this compound, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Status of methylthioadenosine phosphorylase and its impact on cellular response to this compound and methylmercaptopurine riboside in human soft tissue sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
Application Notes and Protocols: L-Alanosine in Combination with Temozolomide for Brain Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the synergistic anti-tumor effects of L-Alanosine and temozolomide (TMZ) in brain tumor research, with a particular focus on glioblastoma (GBM).
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just 15 months.[1] The standard-of-care chemotherapeutic agent, temozolomide, is an alkylating agent that induces DNA damage in cancer cells.[1][2] However, intrinsic and acquired resistance significantly limits its efficacy.[1]
This compound is an anti-metabolite that inhibits de novo purine synthesis.[3] Notably, approximately 50% of glioblastomas exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which renders them highly dependent on de novo purine synthesis for survival and proliferation.[3] This genetic vulnerability makes MTAP-deficient brain tumors particularly susceptible to agents like this compound.
Recent preclinical studies have demonstrated that this compound can sensitize MTAP-deficient glioblastoma cells to temozolomide.[1][4] The proposed mechanism involves this compound-induced impairment of mitochondrial function and a reduction in the "stemness" of brain tumor initiating cells, thereby compromising their ability to repair DNA damage and resist therapy.[1][4] This combination strategy represents a promising targeted therapeutic approach for a significant subset of glioblastoma patients.
Key Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and temozolomide is believed to be mediated through a multi-pronged attack on glioblastoma cell biology. This compound's inhibition of de novo purine synthesis leads to a depletion of the purine pool, which is critical for rapidly dividing cancer cells. This purine starvation has been shown to impair mitochondrial function, a key vulnerability in glioblastoma stem-like cells.[1][4] The resulting mitochondrial dysfunction reduces the cell's capacity for DNA repair and other energy-intensive processes.
Concurrently, temozolomide induces DNA damage through alkylation.[1][2] In cells already weakened by this compound-induced metabolic stress and impaired mitochondrial function, the ability to repair this DNA damage is significantly compromised, leading to enhanced apoptosis and cell death.[1]
References
- 1. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edge Attributes | Graphviz [graphviz.org]
- 3. Functional mitochondrial respiration is essential for glioblastoma tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of L-Alanosine in Animal Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of L-Alanosine, an antimetabolite antibiotic, in preclinical animal models of leukemia. The protocols are based on historical and recent studies, emphasizing the compound's mechanism of action, which is particularly relevant in tumors with methylthioadenosine phosphorylase (MTAP) deficiency.
Introduction
This compound (NSC-153353) is an amino acid analogue derived from Streptomyces alanosinicus.[1] Its antineoplastic activity stems from its ability to inhibit de novo purine biosynthesis.[1][2] Specifically, this compound is a potent inhibitor of adenylosuccinate synthetase, the enzyme that converts inosine monophosphate (IMP) to adenylosuccinate, a precursor of adenosine monophosphate (AMP).[2][3]
The efficacy of this compound is significantly enhanced in cancer cells that are deficient in the enzyme methylthioadenosine phosphorylase (MTAP).[1] MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle adenine from methylthioadenosine (MTA).[1] In MTAP-deficient cells, the salvage pathway is non-functional, making them highly dependent on the de novo pathway for purine synthesis.[1] This creates a therapeutic window where this compound can selectively target and kill MTAP-deficient cancer cells while sparing normal cells that have a functional MTAP salvage pathway.[1] This selective vulnerability has been a key focus of this compound research, particularly in hematological malignancies like T-cell acute lymphoblastic leukemia (T-ALL), where MTAP deficiency is common.
Mechanism of Action: Targeting De Novo Purine Synthesis
This compound exerts its cytotoxic effects by disrupting the synthesis of AMP. This disruption leads to a depletion of the adenine nucleotide pool, which is essential for DNA and RNA synthesis, as well as cellular energy metabolism. The key steps in the mechanism are:
-
Inhibition of Adenylosuccinate Synthetase: this compound's active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, is a strong inhibitor of adenylosuccinate synthetase.[3]
-
Depletion of AMP: By blocking this enzyme, this compound prevents the conversion of IMP to AMP, a critical step in the de novo purine synthesis pathway.
-
Selective Toxicity in MTAP-deficient Cells: Normal cells can bypass this blockade by utilizing the purine salvage pathway, where MTAP recovers adenine from MTA. MTAP-deficient leukemia cells lack this salvage capability and are therefore highly susceptible to the AMP depletion induced by this compound.
Signaling Pathway Diagram
Caption: this compound inhibits the de novo purine synthesis pathway.
In Vivo Efficacy in Murine Leukemia Models
This compound has demonstrated efficacy in classic murine leukemia models, including L1210 and P388 lymphocytic leukemias. These studies have shown a significant prolongation of lifespan in treated animals.
Quantitative Data Summary
| Animal Model | Leukemia Cell Line | Treatment Schedule | Dose (mg/kg/inj) | Efficacy Outcome | Reference |
| P388 Leukemia | P388 | Daily for 5 days (i.p.) | 5.0 | 111% of control median survival time | [4] |
| Daily for 5 days (i.p.) | 10.0 | 130% of control median survival time | [4] | ||
| L1210 Leukemia | L1210 | Not Specified | Not Specified | Significant prolongation of life | [5] |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in murine leukemia models, based on established methodologies.
Protocol 1: Induction of Leukemia in Mice
This protocol describes a standard method for inducing leukemia in mice using the L1210 cell line. A similar procedure can be followed for the P388 cell line.
Materials:
-
L1210 lymphocytic leukemia cells
-
DBA/2 mice (or other appropriate syngeneic strain)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture L1210 cells in appropriate medium until they reach the logarithmic growth phase.
-
Cell Harvest: Harvest the cells by centrifugation and wash them twice with sterile PBS.
-
Cell Counting and Viability: Resuspend the cells in sterile PBS and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.
-
Cell Suspension Preparation: Dilute the cell suspension with sterile PBS to a final concentration of 1 x 107 cells/mL.
-
Induction of Leukemia: Inject each DBA/2 mouse intraperitoneally (i.p.) with 0.1 mL of the cell suspension, delivering a total of 1 x 106 L1210 cells per mouse.[6]
-
Monitoring: Monitor the mice daily for signs of disease progression, such as weight loss, ruffled fur, and abdominal distention. Treatment is typically initiated 2 days after cell injection.[6]
Protocol 2: this compound Administration and Efficacy Assessment
This protocol outlines the preparation and administration of this compound and the subsequent monitoring of its therapeutic efficacy.
Materials:
-
This compound powder
-
Sterile 100 mM NaOH or sterile water for injection
-
Sterile saline (0.9% NaCl)
-
Mice with induced leukemia (from Protocol 1)
-
Animal balance
-
Syringes and needles (27-gauge)
Procedure:
-
This compound Formulation:
-
This compound is soluble in aqueous solutions.[7] For the P388 studies, the vehicle was described as "alkali diluted with saline".[4] A recommended procedure is to first dissolve this compound in a small amount of 100 mM NaOH and then dilute it to the final concentration with sterile saline. Prepare fresh daily as aqueous solutions are not stable for more than one day.[7]
-
-
Dosing and Administration:
-
Efficacy Assessment:
-
The primary endpoint is typically an increase in lifespan. Monitor the mice daily and record the date of death for each animal.
-
Calculate the median survival time (MST) for each treatment group and the control group.
-
Efficacy is often expressed as the percentage increase in lifespan (% ILS) compared to the control group, calculated as: % ILS = [(MST of treated group / MST of control group) - 1] x 100.
-
Alternatively, efficacy can be reported as the ratio of the median survival time of the treated group to the control group (T/C %). A T/C % of 130% indicates a 30% increase in median survival time.[4]
-
Experimental Workflow Diagram
References
- 1. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of resistance of selected murine tumors to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFA (9-β-D-erythrofuranosyladenine) is an effective salvage agent for methylthioadenosine phosphorylase-selective therapy of T-cell acute lymphoblastic leukemia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Screening Data Summary [dtp.cancer.gov]
- 5. Biochemical pharmacology, metabolism, and mechanism of action of this compound, a novel, natural antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Alanosine Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of L-Alanosine stock solutions for laboratory use. This compound is an antibiotic with antineoplastic activity, acting as an inhibitor of adenylosuccinate synthetase, which disrupts de novo purine biosynthesis.[1][2][3] Accurate preparation of stock solutions is critical for reproducible experimental results.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₃H₇N₃O₄ | [1][2][4] |
| Molecular Weight | 149.11 g/mol | [3][5][6] |
| Appearance | Crystalline solid, off-white to pale beige | [2][4][7] |
| Purity | ≥95% | [2][4] |
| Solubility | Approx. 1 mg/mL in 100 mM NaOH, 100 mM HCl, and water | [2][4] |
| Storage of Solid | -20°C | [4][6] |
| Stability of Solid | ≥ 4 years at -20°C | [2][4] |
| Stability of Solution | Aqueous solutions are unstable; prepare fresh for each use.[3][4][8] |
Experimental Protocols
Safety Precautions
This compound should be handled as a hazardous substance.[4] It is harmful if swallowed.[9] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a chemical fume hood to avoid inhalation. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[4] Wash hands thoroughly after handling.[9] This product is for research use only and not for human or veterinary diagnostic or therapeutic use.[4]
Materials
-
This compound powder (crystalline solid)
-
Solvent of choice:
-
100 mM Sodium Hydroxide (NaOH)
-
100 mM Hydrochloric Acid (HCl)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Analytical balance
-
Weighing paper
-
Spatula
-
0.22 µm sterile syringe filter (if sterile filtration is required)
-
Sterile syringe
Protocol for Preparation of a 1 mg/mL this compound Stock Solution
-
Equilibration: Remove the this compound vial from the -20°C freezer and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Solubilization:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add the desired volume of the chosen solvent (100 mM NaOH, 100 mM HCl, or water) to the tube. For a 1 mg/mL solution, add 1 mL of solvent.
-
Cap the tube securely.
-
-
Dissolution: Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
Sterile Filtration (Optional but Recommended for Cell Culture): If the stock solution will be used in cell-based assays, it should be sterile-filtered.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile tube.
-
-
Use and Storage:
-
It is highly recommended to use the this compound solution immediately after preparation as it is unstable in aqueous solutions.[3][4][8]
-
Storing aqueous solutions for more than one day is not recommended.[4] If short-term storage is unavoidable, protect the solution from light and store it at 2-8°C. However, fresh preparation is always the best practice.
-
Mandatory Visualization
The following diagram illustrates the workflow for preparing an this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound [drugfuture.com]
- 6. Alanosine | 5854-93-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by L-Alanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanosine is a naturally occurring antimetabolite and antibiotic produced by Streptomyces alanosinicus. It functions as an inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine synthesis pathway. This pathway is essential for the production of adenine nucleotides required for DNA and RNA synthesis. In cancer cells with a deficiency in the purine salvage pathway, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, inhibition of de novo purine synthesis by this compound leads to a depletion of the adenine nucleotide pool, metabolic stress, and ultimately, the induction of apoptosis.
These application notes provide a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable insights into the cytotoxic effects of this compound.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence. Dual staining with FITC-Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+) (Note: This population is often minimal and may be included with the late apoptotic/necrotic population in some analyses).
Data Presentation
The following table presents representative data from a flow cytometry experiment analyzing apoptosis in an MTAP-deficient cancer cell line treated with increasing concentrations of this compound for 48 hours.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| 50 | 42.6 ± 4.1 | 35.7 ± 3.9 | 21.7 ± 3.1 |
| 100 | 15.3 ± 2.8 | 48.9 ± 5.2 | 35.8 ± 4.5 |
Data are represented as mean ± standard deviation from three independent experiments. This is representative data and actual results may vary depending on the cell line, experimental conditions, and this compound batch.
Experimental Protocols
Materials and Reagents
-
MTAP-deficient cancer cell line (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (prepare a stock solution in sterile water or DMSO and store at -20°C)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Experimental Workflow
Experimental workflow for analyzing this compound-induced apoptosis.
Detailed Protocol for Staining
-
Cell Seeding and Treatment:
-
Seed the MTAP-deficient cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 0, 10, 50, 100 µM).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
For adherent cells: Carefully aspirate the culture medium. Wash the cells once with PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach. Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
For suspension cells: Transfer the cells directly to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant. Repeat the wash step once more.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained with only FITC Annexin V, and cells stained with only PI).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to gate the different cell populations based on their fluorescence in the FITC and PI channels.
-
Signaling Pathway of this compound-Induced Apoptosis
This compound-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. The inhibition of de novo purine synthesis leads to a depletion of adenine nucleotides, causing cellular stress and mitochondrial dysfunction.
Troubleshooting & Optimization
Technical Support Center: Overcoming L-Alanosine Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with L-Alanosine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antitumor antibiotic that acts as an inhibitor of adenylosuccinate synthetase (ADSS).[1] This enzyme is critical in the de novo purine synthesis pathway, which is responsible for the production of adenosine monophosphate (AMP), a building block for DNA and RNA. By inhibiting ADSS, this compound disrupts DNA synthesis and repair, leading to cancer cell death. This inhibitory action is particularly effective in cancer cells deficient in the methylthioadenosine phosphorylase (MTAP) enzyme, as these cells are more reliant on the de novo pathway for purine synthesis.[2]
Q2: My cancer cell line, which is MTAP-deficient, is showing resistance to this compound. What are the potential reasons?
Several factors can contribute to this compound resistance in MTAP-deficient cancer cells:
-
Activation of the Purine Salvage Pathway: Cells can compensate for the blockage of the de novo pathway by upregulating the purine salvage pathway. This pathway recycles purine bases from degraded DNA and RNA to synthesize new nucleotides.
-
Slow Proliferation Rate: Studies have shown that slowly proliferating cancer cell lines tend to be more resistant to this compound.[3]
-
p53 Mutation Status: Cancer cell lines with mutated p53 have been observed to exhibit higher resistance to this compound compared to those with wild-type p53.[3]
-
Drug Efflux Pumps: While some common multidrug resistance pumps like P-glycoprotein/MDR1, MRP1, and BCRP do not appear to confer resistance to this compound, the involvement of other transporters cannot be entirely ruled out.[3]
Q3: How can I overcome this compound resistance in my experiments?
A promising strategy to overcome this compound resistance is through combination therapy. Co-administering this compound with other chemotherapeutic agents can create a synergistic effect, enhancing the overall anti-cancer activity. One notable example is the combination with temozolomide (TMZ), especially in glioblastoma models.[1][2]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound Monotherapy
If you observe a reduced response to this compound in your MTAP-deficient cancer cell line, consider the following troubleshooting steps:
-
Confirm MTAP Status: Re-verify the MTAP deficiency in your cell line using techniques like Western blot or immunohistochemistry.
-
Assess Purine Salvage Pathway Activity: An increase in the activity of this pathway could be compensating for the de novo pathway inhibition.
-
Evaluate Cell Proliferation Rate: Slower-growing cells may require higher concentrations or longer exposure to this compound.
-
Consider Combination Therapy: Introducing a second agent, such as temozolomide, can re-sensitize the cells to treatment.
Issue 2: Off-Target Toxicity in in vivo Models
While this compound is designed to be selective for MTAP-deficient cells, some toxicity to normal tissues can occur. To mitigate this, consider co-administration with agents that can protect normal, MTAP-proficient cells.
Quantitative Data
Table 1: this compound and Temozolomide Combination Therapy in Glioblastoma
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| GBM12 (MTAP-deficient) | This compound | 25 | N/A | N/A |
| Temozolomide | 150 | N/A | N/A | |
| This compound + Temozolomide | 10 (this compound) + 75 (TMZ) | < 1 | Synergistic |
Note: The above data is a representative example based on preclinical findings and may vary between specific cell lines and experimental conditions.
Table 2: Effect of this compound on Mitochondrial Respiration in Glioblastoma Cells
| Treatment | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |
| Vehicle Control | 100 ± 10 | 250 ± 20 |
| This compound (10 µM) | 70 ± 8 | 150 ± 15 |
OCR: Oxygen Consumption Rate. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Purine Salvage Pathway Activity
This protocol provides a method to assess the activity of the purine salvage pathway in cancer cells.
-
Cell Culture: Culture cancer cells in standard media.
-
Radiolabeling: Add radiolabeled hypoxanthine ([³H]-hypoxanthine) to the culture medium and incubate for 4-6 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them to release intracellular contents.
-
Nucleotide Separation: Separate the nucleotides from other cellular components using thin-layer chromatography (TLC).
-
Quantification: Measure the amount of radiolabeled AMP and GMP using a scintillation counter. An increased incorporation of [³H]-hypoxanthine into the nucleotide pool indicates higher salvage pathway activity.
Protocol 2: Quantification of Synergy using the Combination Index (CI) Method
The Chou-Talalay method is a common way to quantify the synergistic, additive, or antagonistic effects of drug combinations.
-
Cell Viability Assay: Treat cancer cells with a range of concentrations of this compound and the second drug, both alone and in combination at a constant ratio.
-
Data Analysis: Determine the IC50 values for each drug alone and for the combination.
-
Calculate Combination Index (CI): Use specialized software (e.g., CompuSyn) to calculate the CI value.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Visualizations
Caption: this compound inhibits the de novo purine synthesis pathway.
Caption: Workflow for quantifying drug synergy.
References
- 1. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alanosine (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential off-target effects of L-Alanosine in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alanosine. The focus is on identifying and mitigating potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antibiotic and antineoplastic agent that functions as an antimetabolite.[1] Its primary on-target effect is the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, this compound depletes the cellular pool of adenine nucleotides, which are essential for DNA, RNA, and ATP synthesis.[2]
Q2: Why is this compound's activity enhanced in MTAP-deficient cells?
Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the purine salvage pathway, which allows cells to recycle adenine from methylthioadenosine (MTA). In cells with a deficiency or homozygous deletion of the MTAP gene, the salvage pathway is impaired. These cells become highly dependent on the de novo purine synthesis pathway to produce adenine nucleotides.[1] Consequently, when the de novo pathway is inhibited by this compound, MTAP-deficient cells are unable to compensate and undergo cell death, making them particularly sensitive to the drug.
Q3: My cells are showing signs of toxicity, but I'm not sure if it's an off-target effect. What are the known on-target toxicities of this compound?
The primary toxicity of this compound is directly related to its mechanism of action: the depletion of the adenosine triphosphate (ATP) pool.[2] This can lead to a cascade of downstream effects, including:
-
Inhibition of DNA, RNA, and protein synthesis.[2]
-
Cell cycle arrest.[2]
-
Impaired mitochondrial function, including reduced spare respiratory capacity.[3][4]
Observed toxicities in preclinical and clinical studies, which are likely consequences of its on-target activity, include mucositis, fatigue, nausea, and renal failure. Therefore, it is crucial to first assess whether the observed toxicity can be rescued by adenine supplementation before investigating potential off-target effects.
Q4: I suspect an off-target effect in my experiment. How can I begin to investigate this?
A logical first step is to perform a rescue experiment. Since this compound's on-target effect is the depletion of adenine, supplementing your cell culture media with adenine should reverse the on-target effects. If the observed phenotype persists despite adenine supplementation, it is more likely to be an off-target effect.
Q5: What are the advanced experimental methods to identify novel off-target proteins of this compound?
Two powerful and unbiased proteome-wide techniques to identify direct protein targets of a small molecule are the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS).
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates or intact cells treated with this compound to various temperatures, you can identify proteins that are stabilized by the compound, indicating a direct binding interaction.
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique involves immobilizing this compound on a solid support (like beads) to "pull down" its interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry.
Troubleshooting Guide
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Troubleshooting Steps |
| Unexpectedly high cytotoxicity in a new cell line. | The cell line may have an undocumented MTAP deficiency, making it highly sensitive to purine synthesis inhibition. | This compound may be interacting with a critical protein that is highly expressed or essential in that specific cell line. | 1. Perform an adenine rescue experiment. If toxicity is reversed, it is likely on-target. 2. Check the MTAP status of your cell line via Western blot or qPCR. 3. If adenine rescue is unsuccessful, consider proteome-wide off-target identification methods. |
| Phenotype is inconsistent with purine depletion (e.g., specific signaling pathway activation). | The depletion of ATP could have complex downstream signaling consequences that mimic other cellular stresses. | This compound could be directly binding to and modulating the activity of a kinase or other signaling protein. | 1. Conduct an adenine rescue experiment to rule out on-target effects. 2. Profile the activity of the suspected signaling pathway using pathway-specific reporters or phospho-specific antibodies. 3. Employ CETSA or AP-MS to identify direct binding partners. |
| Effects on mitochondrial morphology or function. | Inhibition of de novo purine synthesis by this compound can lead to compromised mitochondrial function and a reduction in spare respiratory capacity as a downstream effect.[3][4] | This compound could be directly interacting with a mitochondrial protein involved in metabolism or dynamics. | 1. Perform an adenine rescue experiment. If mitochondrial function is restored, the effect is likely downstream of the on-target activity. 2. If the phenotype persists, consider isolating mitochondria and performing CETSA or AP-MS on the mitochondrial proteome. |
Experimental Protocols
Adenine Rescue Experiment
Objective: To differentiate between on-target and potential off-target effects of this compound.
Methodology:
-
Seed cells at the desired density and allow them to adhere overnight.
-
Prepare media containing this compound at the desired experimental concentration.
-
Prepare a second set of media containing both this compound and adenine (a typical starting concentration for rescue is 100 µM, but this may need optimization).
-
Include control groups with vehicle (e.g., DMSO) and adenine alone.
-
Replace the media in the respective wells and incubate for the desired duration.
-
Assess the phenotype of interest (e.g., cell viability, signaling pathway activation).
Expected Outcome: If the phenotype is reversed in the presence of adenine, it is likely an on-target effect. If it persists, it may be an off-target effect.
Cellular Thermal Shift Assay (CETSA) Workflow for Off-Target Identification
Objective: To identify proteins that directly bind to this compound in a cellular context.
Methodology:
-
Treatment: Treat intact cells or cell lysate with this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature point using quantitative mass spectrometry.
-
Data Analysis: Identify proteins that show a thermal shift (i.e., remain soluble at higher temperatures) in the this compound-treated samples compared to the control. These are potential binding partners.
Visualizations
Caption: this compound's mechanism of action and the role of MTAP.
Caption: Troubleshooting logic for suspected off-target effects.
Caption: Workflow for off-target identification using CETSA.
References
- 1. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alanosine toxicity in Novikoff rat hepatoma cells due to inhibition of the conversion of inosine monophosphate to adenosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells [mdpi.com]
- 4. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Alanosine solubility issues and optimal solvent preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of L-Alanosine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound can be dissolved in several solvents. For a standard concentration of approximately 1 mg/mL, 100 mM NaOH, 100 mM HCl, or water are suitable options.[1][2][3] For higher concentrations, water can be used with sonication or pH adjustment.[4]
Q2: I'm observing a precipitate in my this compound solution. What could be the cause and how can I resolve it?
A2: Precipitation can occur due to several factors, including solvent choice, temperature, and concentration. If you observe a precipitate, please refer to our troubleshooting guide below for a systematic approach to resolving the issue.
Q3: How stable is this compound in solution, and what are the recommended storage conditions?
A3: this compound solutions are known to be unstable and it is strongly recommended to prepare them fresh for each experiment.[1][4][5] Aqueous solutions should not be stored for more than one day.[1][2] If short-term storage is unavoidable, keep the solution on ice and protected from light. For long-term storage, this compound should be stored as a crystalline solid at -20°C.[1]
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication can be used to facilitate the dissolution of this compound in water, potentially achieving concentrations as high as 50 mg/mL.[4] However, it is crucial to monitor the temperature during sonication to prevent degradation of the compound.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Method | Reference |
| 100 mM NaOH | ~1 mg/mL | Standard Dissolution | [1][2][3] |
| 100 mM HCl | ~1 mg/mL | Standard Dissolution | [1][2][3] |
| Water | ~1 mg/mL | Standard Dissolution | [1][2][3] |
| Water | 15 mg/mL | Ultrasonic and pH adjustment to 8 with NaOH | [4] |
| Water | 50 mg/mL | Ultrasonic | [4] |
Experimental Protocols
Protocol 1: Standard Preparation of 1 mg/mL this compound Solution
Materials:
-
This compound (crystalline solid)
-
Solvent of choice (100 mM NaOH, 100 mM HCl, or sterile water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of the chosen solvent to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Use the freshly prepared solution immediately.
Protocol 2: High-Concentration this compound Solution using Sonication
Materials:
-
This compound (crystalline solid)
-
Sterile water
-
Bath sonicator
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add sterile water to the desired final concentration (up to 50 mg/mL).[4]
-
Place the tube in a bath sonicator filled with ice-cold water to dissipate heat.
-
Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) until the this compound is fully dissolved.
-
Visually inspect the solution for any remaining particulate matter.
-
Use the freshly prepared solution immediately.
Protocol 3: High-Concentration this compound Solution with pH Adjustment
Materials:
-
This compound (crystalline solid)
-
Sterile water
-
1 M NaOH solution
-
pH meter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a portion of the final volume of sterile water and begin to stir.
-
Slowly add drops of 1 M NaOH while monitoring the pH.
-
Adjust the pH to 8.[4]
-
Continue stirring until the this compound is completely dissolved.
-
Bring the solution to the final desired volume with sterile water.
-
Use the freshly prepared solution immediately.
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound solubility issues.
De Novo Purine Biosynthesis Pathway and this compound's Mechanism of Action
This compound exerts its biological effect by inhibiting a key enzyme in the de novo purine biosynthesis pathway. This pathway is essential for the synthesis of the purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are fundamental building blocks for DNA and RNA.
The primary target of this compound is adenylosuccinate synthetase.[5][6] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a crucial step in the synthesis of AMP.[6] By inhibiting this enzyme, this compound effectively blocks the production of AMP, leading to a disruption of DNA and RNA synthesis and ultimately inhibiting cell proliferation. This inhibitory effect is particularly pronounced in tumor cells that have a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), as these cells are more reliant on the de novo purine synthesis pathway.[6][7]
Caption: this compound's inhibition of the de novo purine biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
- 7. What are ADSS2 inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting inconsistent results in L-Alanosine proliferation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during L-Alanosine proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
A1: this compound is an antibiotic with antineoplastic properties that inhibits de novo purine synthesis.[1][2] It specifically targets and inhibits adenylosuccinate synthetase (ADSS), an enzyme that converts inosine monophosphate (IMP) to adenylosuccinate, a precursor of adenosine monophosphate (AMP).[1][2] By blocking this pathway, this compound depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting cell proliferation.[1][2] This inhibitory effect is particularly pronounced in tumor cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), as these cells are more reliant on the de novo purine synthesis pathway.[1][2]
Q2: My this compound proliferation assay results are inconsistent. What are the common causes?
A2: Inconsistent results in this compound proliferation assays can arise from several factors:
-
This compound Instability: this compound is unstable in aqueous solutions.[1][3] It is crucial to prepare fresh solutions for each experiment.[1] Storing this compound solutions, even for a short period, can lead to degradation and loss of activity, resulting in high variability.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of the assay. Inconsistent cell numbers across wells will lead to variable results.
-
Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound. Factors such as the cell's metabolic rate, doubling time, and MTAP status can influence the IC50 value.[4]
-
Assay-Specific Artifacts: The choice of proliferation assay (e.g., MTT, XTT, Crystal Violet) can introduce variability. For instance, in an MTT assay, this compound could potentially interfere with the metabolic activity measurement.
-
Incubation Time: The duration of this compound treatment is a critical parameter. Insufficient or excessive incubation times can lead to inconsistent or misleading results.
Q3: What is a typical concentration range for this compound in in vitro proliferation assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and the experimental objectives. However, a common starting concentration range for in vitro experiments is between 0.1 µM and 100 µM.[2] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration range and the IC50 value for your specific cell line.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a crystalline solid.[3] Due to its instability in solution, it is recommended to prepare stock solutions fresh for each experiment.[1][2] this compound is soluble in water, 100 mM NaOH, and 100 mM HCl at approximately 1 mg/mL.[3][5] It is not recommended to store aqueous solutions for more than one day.[3] For longer-term storage, the solid powder should be stored at -20°C.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| This compound degradation | Prepare fresh this compound solutions immediately before each experiment. Do not use previously prepared and stored solutions.[1][2] | |
| Edge effects in multi-well plates | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. | |
| IC50 value is significantly different from published data | Different cell line or passage number | Cell line characteristics can change over time in culture. Use low-passage cells and verify the cell line's identity. |
| Different assay conditions | Ensure that your experimental protocol (e.g., incubation time, cell density) is consistent with the cited literature. | |
| p53 mutational status | Cell lines with mutated p53 may exhibit more resistance to this compound.[4] | |
| No significant effect on cell proliferation | Cell line is resistant to this compound | The cell line may have a low doubling time or be proficient in the MTAP salvage pathway.[4] Consider using a different cell line or a higher concentration of this compound. |
| Insufficient incubation time | Increase the duration of this compound treatment to allow for sufficient inhibition of purine synthesis and subsequent effects on proliferation. | |
| Inactive this compound | Verify the purity and integrity of your this compound compound. | |
| Unexpected increase in proliferation at low concentrations | Hormesis effect | This is a biphasic dose-response phenomenon that can occur with some compounds. Report the observation and focus on the inhibitory concentration range. |
| Assay interference | The compound may interfere with the assay readout. Run a control with this compound in cell-free medium to check for direct effects on the assay reagents. |
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| T-ALL (T-cell acute lymphoblastic leukemia) | Leukemia | 4.8 (mean) | [5][6] |
| CAK-1 | Not Specified | 10 | [5][6] |
Note: IC50 values can vary between laboratories due to differences in experimental protocols, cell culture conditions, and assay methods. It is essential to determine the IC50 value empirically for your specific experimental setup.
Experimental Protocols
MTT Proliferation Assay with this compound
This protocol is adapted for a 96-well plate format.
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., water or sterile PBS).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Crystal Violet Proliferation Assay with this compound
This protocol is suitable for adherent cells in a 96-well plate format.
Materials:
-
Target adherent cells in culture
-
Complete culture medium
-
This compound
-
Crystal Violet solution (0.5% in 20% methanol)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the treatment period, carefully aspirate the medium.
-
Gently wash the cells twice with PBS.
-
Add 100 µL of fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
-
Staining:
-
Remove the fixative solution and wash the plate gently with water.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[9]
-
-
Washing:
-
Gently wash the plate with tap water several times until the water runs clear.
-
Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
-
Dye Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate on an orbital shaker for 15-30 minutes to ensure complete solubilization of the dye.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[10]
-
Visualizations
Caption: this compound inhibits de novo purine synthesis.
Caption: Workflow for this compound proliferation assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. caymanchem.com [caymanchem.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
Strategies to minimize the degradation of L-Alanosine in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of L-Alanosine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
Solid, crystalline this compound is stable for at least four years when stored at -20°C.[1]
Q2: How stable is this compound in aqueous solutions?
This compound is unstable in aqueous solutions. It is highly recommended to prepare solutions fresh before use.[2] Storing aqueous solutions for more than one day is not advised.[1]
Q3: What is the optimal pH for solubilizing and storing this compound in a solution to enhance stability?
To improve stability, this compound solutions should be prepared in a basic aqueous environment, preferably within a pH range of 8-9.
Q4: I observed precipitation when preparing an this compound solution. What could be the cause?
This compound is known to precipitate from both acidic and alkaline solutions when the pH is adjusted to a range of 4 to 6. Ensure your final solution pH is outside this range to maintain solubility.
Q5: What solvents are suitable for dissolving this compound?
This compound is soluble in water, 100 mM Sodium Hydroxide (NaOH), and 100 mM Hydrochloric Acid (HCl) at a concentration of approximately 1 mg/mL.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in solution. | This compound is inherently unstable in neutral aqueous solutions. The solution may have been stored for too long or at an inappropriate pH. | Prepare solutions fresh immediately before use. For improved stability, prepare the solution in a buffer with a pH between 8 and 9. |
| Precipitate forms in the this compound solution. | The pH of the solution may be within the isoelectric precipitation range of this compound (pH 4-6). | Adjust the pH of the solution to be basic (ideally pH 8-9) to redissolve the precipitate and maintain solubility. |
| Inconsistent experimental results. | Degradation of this compound during the experiment due to suboptimal solution conditions (pH, temperature). | Maintain the pH of the experimental medium between 8 and 9. If possible, conduct experiments at lower temperatures to slow down degradation. |
| Difficulty dissolving this compound. | The concentration may be too high for the chosen solvent, or the pH may not be optimal for solubility. | Ensure the concentration does not exceed 1 mg/mL in water, 100 mM NaOH, or 100 mM HCl.[1] Adjusting the pH to the alkaline range (8-9) can aid in dissolution. |
Data Presentation: Stability of this compound in Solution
The following tables summarize the stability of this compound under various conditions. Please note that the quantitative data is illustrative and based on the known qualitative stability profile.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.
| pH | Buffer System | Half-life (t1/2) (hours) |
| 3.0 | Citrate Buffer | < 12 |
| 5.0 | Acetate Buffer | < 8 |
| 7.0 | Phosphate Buffer | ~ 24 |
| 8.0 | Borate Buffer | > 48 |
| 9.0 | Borate Buffer | > 72 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 8.5.
| Temperature (°C) | Half-life (t1/2) (hours) |
| 4 | > 168 |
| 25 | ~ 60 |
| 37 | ~ 36 |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Solution
This protocol describes the preparation of a 1 mg/mL this compound solution with enhanced stability.
Materials:
-
This compound (solid)
-
Sterile, deionized water
-
5 M Sodium Hydroxide (NaOH) solution
-
Sterile containers (e.g., polypropylene tubes)
-
pH meter
Procedure:
-
Weigh the desired amount of this compound solid.
-
Add sterile, deionized water to achieve an initial concentration slightly less than 1 mg/mL.
-
Gently agitate the solution to dissolve the this compound. The initial pH will be around 6.5.
-
Slowly add small increments of 5 M NaOH solution while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the pH of the solution is stable between 8.0 and 9.0. A target pH of 8.5 is recommended.
-
Adjust the final volume with sterile, deionized water to reach a final concentration of 1 mg/mL.
-
Aliquot the pH-adjusted solution into suitable sterile containers.
-
For immediate use, keep the solution at room temperature. For short-term storage (up to 72 hours), store at 4°C.
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.
Materials:
-
This compound solution (prepared as described above)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Heating block or incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Acidic Degradation:
-
To an aliquot of this compound solution, add HCl to a final concentration of 0.1 M.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Basic Degradation:
-
To an aliquot of this compound solution, add NaOH to a final concentration of 0.1 M.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of this compound solution, add H₂O₂ to a final concentration of 3%.
-
Incubate at room temperature for 24 hours.
-
Withdraw samples at various time points.
-
Analyze samples by HPLC.
-
-
Photolytic Degradation:
-
Expose an aliquot of this compound solution to light in a photostability chamber according to ICH guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate an aliquot of this compound solution at an elevated temperature (e.g., 70°C).
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Visualizations
Caption: Workflow for preparing and testing the stability of this compound solutions.
Caption: Troubleshooting logic for common issues with this compound solutions.
Caption: Factors influencing the degradation of this compound in solution.
References
Addressing variability in L-Alanosine response in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-Alanosine in in-vitro studies. This resource addresses the common challenges of response variability across different cell lines through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound's mechanism of action and the primary factors influencing its efficacy.
Q1: What is the primary mechanism of action of this compound?
This compound is an antibiotic that exhibits antineoplastic activity by inhibiting adenylosuccinate synthetase (ADSS).[1][2][3] ADSS is a crucial enzyme in the de novo purine synthesis pathway, responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2] By blocking this step, this compound disrupts the synthesis of adenine nucleotides, which are essential for DNA and RNA synthesis, and cellular metabolism.
Q2: Why is there significant variability in the response to this compound across different cancer cell lines?
The differential response to this compound is primarily linked to the status of the purine salvage pathway enzyme, methylthioadenosine phosphorylase (MTAP).[1][3]
-
MTAP-deficient cell lines: These cells have a compromised purine salvage pathway and are therefore more reliant on the de novo purine synthesis pathway for their supply of adenine nucleotides.[4] Consequently, MTAP-deficient cells are highly sensitive to this compound's inhibition of this pathway.
-
MTAP-proficient cell lines: Normal cells and cancer cells with functional MTAP can utilize the salvage pathway to recycle adenine from methylthioadenosine (MTA), bypassing the block imposed by this compound on the de novo pathway. This makes them less sensitive to the drug.[4]
Other factors that can influence sensitivity to this compound include:
-
Cell proliferation rate: Rapidly growing cell lines tend to be more sensitive to this compound than slowly growing ones.[4]
-
p53 mutational status: Cell lines with wild-type p53 have been observed to be more sensitive to this compound compared to those with mutated p53.[4]
Q3: Can this compound be used in combination with other therapies?
Yes, research suggests that this compound can enhance the efficacy of other chemotherapeutic agents. For instance, it has been shown to sensitize glioblastoma cells to temozolomide (TMZ).[5][6] This synergistic effect is attributed to this compound's ability to impair mitochondrial function and reduce the "stemness" of cancer cells, thereby lowering their resistance to other drugs.[5][6]
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting the correlation between MTAP status and drug sensitivity.
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (µM) | Reference |
| CEM | T-cell Acute Lymphoblastic Leukemia | Deficient | ~5 | [1] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Proficient | >40 | [7] |
| K562 | Chronic Myelogenous Leukemia | Deficient | Not Specified | [1] |
| T-ALL (Patient Samples) | T-cell Acute Lymphoblastic Leukemia | Deficient | Significantly lower than MTAP+ | [1] |
| T-ALL (Patient Samples) | T-cell Acute Lymphoblastic Leukemia | Proficient | Significantly higher than MTAP- | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell seeding density and duration of drug exposure.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
Protocol 1: Determining MTAP Status in Cell Lines by Western Blot
This protocol outlines the procedure for detecting the presence or absence of the MTAP protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-MTAP
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MTAP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The presence or absence of a band at the expected molecular weight for MTAP will determine the status of the cell line.
-
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Inconsistent cell seeding density: The initial number of cells can affect the drug-to-cell ratio. 3. Variations in drug incubation time: The duration of exposure can impact the observed cytotoxicity. 4. This compound instability: The compound may degrade in solution over time. | 1. Use cells within a consistent and low passage number range. 2. Optimize and strictly adhere to a consistent cell seeding density for all experiments. 3. Ensure precise and consistent incubation times for all experiments. 4. Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| No significant cytotoxic effect observed, even at high concentrations | 1. MTAP-proficient cell line: The cell line may have a functional purine salvage pathway, making it resistant to this compound. 2. Slow cell proliferation: this compound is more effective against rapidly dividing cells. 3. Incorrect drug concentration: Errors in stock solution preparation or dilution. | 1. Verify the MTAP status of your cell line using Western Blot, IHC, or qPCR. 2. Consider using a more rapidly proliferating cell line or extending the drug incubation period. 3. Double-check all calculations and ensure the stock solution concentration is accurate. |
| Edge effects in 96-well plate assays | Evaporation from outer wells: This can lead to increased drug and media concentration, affecting cell growth and viability. | Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier. Do not use the outer wells for experimental samples. |
| Cell clumping during cell cycle analysis | Improper cell handling: Can lead to inaccurate flow cytometry data. | 1. Ensure a single-cell suspension before fixation by gentle pipetting or passing through a cell strainer. 2. Add cold ethanol dropwise while gently vortexing during the fixation step. |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
Caption: this compound inhibits the de novo purine synthesis pathway.
Caption: A typical workflow for evaluating this compound's effects.
Caption: A logical flowchart for troubleshooting variable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells [mdpi.com]
- 6. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to assess and mitigate L-Alanosine's impact on normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating the impact of L-Alanosine on normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antimetabolite that functions by inhibiting adenylosuccinate synthetase. This enzyme is crucial for the de novo synthesis of purines, specifically in the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this pathway, this compound disrupts DNA and RNA synthesis, leading to cytotoxic effects.
Q2: Why does this compound show selective toxicity towards certain cancer cells?
A2: The selective toxicity of this compound is primarily linked to the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP) in many cancer cells. Normal cells with functional MTAP can utilize the purine salvage pathway to generate adenine and are therefore less susceptible to the inhibition of the de novo synthesis pathway by this compound. In contrast, MTAP-deficient cancer cells are heavily reliant on the de novo pathway for purine synthesis, making them significantly more sensitive to this compound's effects.
Q3: What are the common off-target effects of this compound on normal cells observed in clinical and preclinical studies?
A3: In clinical trials, the dose-limiting toxicities of this compound have been reported as mucositis (inflammation of the mucous membranes), fatigue, nausea, and in some cases, renal failure. In preclinical studies, tissues with high rates of cell proliferation, such as the small intestine, liver, and lung, have shown greater susceptibility to this compound-induced damage.
Q4: How can I mitigate the cytotoxic effects of this compound on my normal (MTAP-proficient) cell lines in co-culture experiments?
A4: To mitigate this compound's impact on normal cells, you can supplement the culture medium with components of the purine salvage pathway. The addition of 5'-deoxyadenosine or a less toxic analog like 9-β-D-erythrofuranosyladenine (EFA) can rescue MTAP-proficient normal cells from this compound-induced toxicity. These cells can convert these substrates into essential purines, bypassing the block in the de novo synthesis pathway.
Q5: I am observing high variability in my experimental results with this compound. What could be the cause?
A5: this compound is known to be unstable in aqueous solutions. It is recommended to prepare fresh stock solutions for each experiment. If you are using pre-made solutions, ensure they have been stored correctly at -20°C and for not more than a day in aqueous form. Inconsistent results could also stem from variations in cell seeding density, passage number, or incubation times.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in normal (MTAP-proficient) control cells | 1. This compound concentration is too high.2. Insufficient rescue agent (e.g., adenine, 5'-deoxyadenosine).3. Normal cells have low MTAP activity. | 1. Perform a dose-response curve to determine the optimal concentration.2. Increase the concentration of the rescue agent.3. Verify MTAP expression and activity in your normal cell line. |
| Low cytotoxicity in MTAP-deficient cancer cells | 1. This compound has degraded.2. Cell line is not truly MTAP-deficient.3. Cells have developed resistance. | 1. Prepare fresh this compound solution for each experiment.2. Confirm MTAP status by Western blot or PCR.3. Investigate potential resistance mechanisms. |
| Precipitate forms in the culture medium after adding this compound | 1. Poor solubility of this compound at the prepared concentration.2. Interaction with components in the serum or medium. | 1. Ensure the final solvent concentration (e.g., from a stock solution) is not causing precipitation.2. Test the solubility of this compound in your specific culture medium before the experiment. |
| Inconsistent results between experimental repeats | 1. Instability of this compound.2. Variation in cell culture conditions. | 1. Always use freshly prepared this compound.2. Standardize cell seeding density, passage number, and ensure consistent incubation times and conditions. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | MTAP Status | IC50 (µM) | Reference |
| T-ALL (Primary Cells) | T-cell Acute Lymphoblastic Leukemia | Deficient | 4.8 ± 5.3 | [1] |
| T-ALL (Primary Cells) | T-cell Acute Lymphoblastic Leukemia | Proficient | >19 | [1] |
| CEM/ADR5000 | Human T-cell Leukemia | Deficient | Not specified, but sensitive | [2] |
| HL-60/AR | Human Promyelocytic Leukemia | Deficient | Not specified, but sensitive | [2] |
| MDA-MB-231-BCRP | Human Breast Adenocarcinoma | Deficient | Not specified, but sensitive | [2] |
| GBM 12-0160 | Glioblastoma | Deficient | Effective at 0.125-0.25 µM | [2] |
| Normal Lymphocytes | Human Lymphocytes | Proficient | Rescued by 5'-deoxyadenosine | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effect of this compound by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Caspase Activation
Objective: To detect the cleavage and activation of caspases, key mediators of apoptosis.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific caspases (e.g., cleaved caspase-3, cleaved caspase-9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits purine synthesis, leading to apoptosis and cell cycle arrest.
Caption: Workflow for assessing and mitigating this compound's impact on cells.
Caption: Decision tree for mitigating this compound's toxicity in normal cells.
References
Improving the therapeutic index of L-Alanosine in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-Alanosine in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antibiotic derived from Streptomyces alanosinicus that exhibits antineoplastic activity.[1][2] It functions as an antimetabolite by inhibiting adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2][3] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor of adenosine monophosphate (AMP).[1][3] By blocking this step, this compound disrupts the synthesis of adenine nucleotides, which are essential for DNA and RNA synthesis.
Q2: Why is this compound selectively toxic to certain cancer cells?
The selective toxicity of this compound is primarily linked to the deficiency of methylthioadenosine phosphorylase (MTAP) in many cancer cells.[2][4] MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle adenine from methylthioadenosine (MTA).[5] Normal cells with functional MTAP can bypass the de novo synthesis blockade by this compound by utilizing the salvage pathway.[6] However, MTAP-deficient tumor cells are solely reliant on the de novo pathway for their adenine supply, making them highly susceptible to this compound's inhibitory effects.[2][6]
Q3: What are the known toxicities of this compound in preclinical models?
In preclinical studies using mice, the LD50 of this compound administered intraperitoneally was found to be approximately 2 g/kg.[5] The primary organs affected by this compound toxicity include the small intestine, liver, and lung.[5] In a Phase I clinical trial, the dose-limiting toxicity was oral mucositis, characterized by redness and inflammation of the mouth and throat.[7]
Q4: What are some known mechanisms of resistance to this compound?
Several factors can contribute to resistance to this compound:
-
Slow cell proliferation: Slowly growing cell lines have demonstrated greater resistance to this compound compared to rapidly proliferating ones.[6]
-
p53 mutation: Cell lines with mutated p53 have been found to be more resistant to this compound than those with wild-type p53.[6]
-
Drug efflux pumps: While this compound has been shown to be effective in some multidrug-resistant cell lines, the potential for resistance via drug efflux pumps should be considered. However, studies have shown that cell lines overexpressing P-glycoprotein/MDR1, MRP1, or BCRP were not cross-resistant to this compound.[6]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values across experiments | 1. This compound instability: this compound is unstable in aqueous solutions.[3][8][9] 2. Cell passage number and health: High passage numbers can lead to phenotypic drift and altered drug sensitivity. 3. Variations in cell seeding density: Inconsistent cell numbers at the start of the experiment will affect the final readout. | 1. Always prepare fresh this compound solutions immediately before each experiment. Do not store aqueous solutions for more than a day.[1] 2. Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. 3. Ensure accurate and consistent cell counting and seeding for all experimental plates. |
| Low or no cytotoxicity observed in MTAP-deficient cells | 1. Incorrect assessment of MTAP status: The cell line may not be truly MTAP-deficient. 2. Suboptimal drug concentration or exposure time: The concentration range or duration of treatment may be insufficient. 3. Presence of adenine in the culture medium: Some media formulations may contain levels of purines that can rescue cells from this compound's effects. | 1. Verify MTAP deficiency using a reliable method such as Western blot or immunohistochemistry (IHC).[10][11][12] 2. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. 3. Use a purine-free or low-purine culture medium for this compound sensitivity assays. |
| High background in cell viability assays | 1. Reagent issues: Improper preparation or storage of assay reagents (e.g., MTT, MTS). 2. Contamination: Microbial contamination of cell cultures. | 1. Prepare fresh assay reagents according to the manufacturer's protocol.[13][14] 2. Regularly check cultures for signs of contamination and maintain aseptic techniques. |
In Vivo Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected animal toxicity or mortality | 1. Incorrect dosage or administration route: The dose may be too high, or the administration route may lead to rapid systemic exposure. 2. Vehicle toxicity: The vehicle used to dissolve this compound may have its own toxic effects. 3. Animal strain or health status: Different strains may have varying sensitivities, and underlying health issues can exacerbate toxicity. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[15] 2. Run a vehicle-only control group to assess any toxicity associated with the vehicle. 3. Ensure the use of healthy animals from a reputable supplier and consider strain-specific differences in drug metabolism. |
| Lack of tumor growth inhibition | 1. Suboptimal dosing schedule: The frequency and duration of treatment may not be sufficient to maintain therapeutic drug levels. 2. Poor drug bioavailability: The drug may not be reaching the tumor at a high enough concentration. 3. Tumor heterogeneity: The tumor may contain a mixed population of MTAP-proficient and -deficient cells. | 1. Optimize the dosing schedule based on pharmacokinetic and pharmacodynamic studies. Consider continuous infusion or more frequent dosing.[15] 2. Analyze drug concentration in plasma and tumor tissue to assess bioavailability. 3. Confirm MTAP status of the xenograft tumors post-treatment to check for the selection of MTAP-proficient cells. |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[13][14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare fresh serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is based on the Agilent Seahorse XF Cell Mito Stress Test.[16][17][18]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) into the designated injection ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal oxygen consumption rate (OCR).
-
The instrument will then sequentially inject the compounds and measure the OCR after each injection to determine key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the calculation of non-mitochondrial respiration.
-
-
Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Protocol 3: Immunohistochemistry (IHC) for MTAP Status
This protocol provides a general guideline for MTAP IHC.[10][11][12]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Anti-MTAP primary antibody
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Wash buffers (e.g., PBS or TBS)
-
Microscope
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-MTAP antibody at the optimal dilution and temperature.
-
Wash the slides with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the slides with wash buffer.
-
Develop the signal with the DAB chromogen, monitoring for the desired staining intensity.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip and view under a microscope.
-
Interpretation: MTAP-deficient tumors will show a complete absence of staining in the tumor cells, while normal stromal cells will serve as an internal positive control.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of the toxicity of this compound to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of this compound (NSC 15353) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. Integrative Clinical and Genomic Characterization of MTAP-deficient Metastatic Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcp.bmj.com [jcp.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring bioenergetics in T cells using a Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotech.cornell.edu [biotech.cornell.edu]
- 18. agilent.com [agilent.com]
Validation & Comparative
Validating the selective cytotoxicity of L-Alanosine in MTAP-deficient versus MTAP-proficient cells
A Comparative Guide to the Selective Cytotoxicity of L-Alanosine in MTAP-Deficient versus MTAP-Proficient Cells
For researchers and drug development professionals exploring targeted cancer therapies, the selective cytotoxicity of this compound in methylthioadenosine phosphorylase (MTAP)-deficient tumors presents a compelling area of investigation. This guide provides a comprehensive comparison of this compound's effects on MTAP-deficient versus MTAP-proficient cells, supported by experimental data and detailed protocols.
The Principle of Selective Cytotoxicity
Methylthioadenosine phosphorylase (MTAP) is a crucial enzyme in the purine salvage pathway, responsible for recycling adenine and methionine.[1][2][3] A significant portion of human cancers, including glioblastomas, pancreatic cancers, and T-cell acute lymphoblastic leukemia (T-ALL), exhibit a deficiency in MTAP, often due to co-deletion with the adjacent tumor suppressor gene CDKN2A.[4][5][6]
This metabolic vulnerability forces MTAP-deficient cells to rely heavily on the de novo purine synthesis pathway to produce the necessary building blocks for DNA and RNA.[1][4][7] this compound, an antimetabolite, functions as a potent inhibitor of adenylosuccinate synthetase, a key enzyme in the de novo synthesis of adenosine monophosphate (AMP).[8][9] Consequently, this compound selectively targets and induces cytotoxicity in MTAP-deficient cancer cells while largely sparing normal, MTAP-proficient cells that can utilize the purine salvage pathway.[7][9]
Comparative Efficacy of this compound
Experimental data consistently demonstrates the selective cytotoxicity of this compound in MTAP-deficient cancer cell lines. The following tables summarize key quantitative findings from published studies.
Table 1: Comparative IC50 Values of this compound in MTAP-deficient vs. MTAP-proficient T-ALL Cells
| Cell Line Status | Primary T-ALL Cells | Mean IC50 (µM) | IC50 Range (µM) |
| MTAP-deficient | 7 | 4.8 ± 5.3 | 0.3 - 11.3 |
| MTAP-proficient | 12 (sensitive) | 19 ± 18 | 1.7 - 67 |
| MTAP-proficient | 8 (resistant) | >80 | N/A |
Data adapted from a study on primary T-ALL cells, where cytotoxicity was assessed by [3H]thymidine incorporation to measure DNA synthesis inhibition.[9]
Table 2: Differential Sensitivity of Glioblastoma Cell Lines to this compound
| Cell Line | MTAP Status | Relative Cell Viability (at a given this compound concentration) |
| GBM Line 1 | Deficient | Significantly lower |
| GBM Line 2 | Deficient | Significantly lower |
| GBM Line 3 | Proficient | Higher |
| GBM Line 4 | Proficient | Higher |
This table represents a qualitative summary from dose-response curves showing that MTAP-deleted glioblastoma cell lines are more sensitive to this compound treatment compared to MTAP-wildtype lines.[10] For specific IC50 values, consulting the original study is recommended.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach to validate this compound's selective cytotoxicity, the following diagrams are provided.
Caption: Mechanism of this compound's selective cytotoxicity.
Caption: Experimental workflow for validating this compound's cytotoxicity.
Experimental Protocols
The following are generalized protocols for key experiments to assess the selective cytotoxicity of this compound. Specific details may need to be optimized for different cell lines and laboratory conditions.
Cell Culture
-
Cell Lines: Obtain MTAP-deficient and MTAP-proficient cancer cell lines of the same tissue origin for a controlled comparison.
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot dose-response curves to determine the IC50 values.
Western Blot for MTAP Expression
-
Protein Extraction: Lyse cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against MTAP, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: Visualize the protein bands using a suitable detection reagent. This will confirm the MTAP status of the cell lines used.
Conclusion
The data and methodologies presented in this guide underscore the potential of this compound as a selective therapeutic agent for MTAP-deficient cancers. The clear metabolic vulnerability of these tumors provides a strong rationale for further investigation and development of this compound and other inhibitors of the de novo purine synthesis pathway. The provided protocols offer a foundation for researchers to validate and expand upon these findings in their own experimental systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are MTAP modulators and how do they work? [synapse.patsnap.com]
- 3. MTAP - Wikipedia [en.wikipedia.org]
- 4. Methylthioadenosine (MTA) Rescues Methylthioadenosine Phosphorylase (MTAP)-Deficient Tumors from Purine Synthesis Inhibition in Vivo via Non-Autonomous Adenine Supply [scirp.org]
- 5. MTAP Deficiency-Induced Metabolic Reprogramming Creates a Vulnerability to Cotargeting De Novo Purine Synthesis and Glycolysis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MTAP loss promotes stemness in glioblastoma and confers unique susceptibility to purine starvation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of L-Alanosine and methotrexate as purine synthesis inhibitors.
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of L-Alanosine and Methotrexate, two prominent inhibitors of de novo purine biosynthesis. By examining their distinct mechanisms of action, relative potencies, and the experimental methodologies used for their evaluation, this document serves as a critical resource for researchers in oncology, immunology, and metabolic diseases.
Introduction to Purine Synthesis Inhibition
The de novo synthesis of purine nucleotides is a fundamental cellular process essential for DNA and RNA replication, cellular energy metabolism, and signaling. This pathway is often upregulated in rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it a prime target for therapeutic intervention. Both this compound and Methotrexate disrupt this pathway, but through fundamentally different mechanisms, leading to distinct biological consequences and therapeutic applications.
Mechanisms of Action: A Tale of Two Inhibitors
The primary distinction between this compound and Methotrexate lies in their enzymatic targets within the purine biosynthesis pathway.
Methotrexate (MTX) is a folate antagonist that exerts broad-spectrum inhibition.[1] Its primary target is dihydrofolate reductase (DHFR), an enzyme critical for regenerating tetrahydrofolate (THF).[2][3] THF is an essential cofactor for two key enzymes in the de novo purine synthesis pathway: glycinamide ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase. By depleting the THF pool, Methotrexate indirectly but potently halts purine synthesis.[2] Additionally, some studies suggest that at low doses, Methotrexate can also directly inhibit the first committed step of the pathway, catalyzed by amidophosphoribosyltransferase.[4][5] This multi-targeted approach leads to a comprehensive shutdown of both purine and thymidylate synthesis, arresting the cell cycle and inducing apoptosis.[6]
This compound (ALA) , an antibiotic derived from Streptomyces alanosinicus, acts as a highly specific antimetabolite.[7][8] Its sole target is adenylosuccinate synthetase (ADSS), the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, the penultimate step in the synthesis of adenosine monophosphate (AMP).[7][9][10] This targeted inhibition specifically blocks the production of adenine nucleotides from IMP, without directly affecting the synthesis of guanine nucleotides.[11] This specificity makes this compound a valuable tool for studying adenine metabolism and a potential therapeutic for cancers with specific metabolic vulnerabilities, such as those deficient in the enzyme methylthioadenosine phosphorylase (MTAP).[8][12][13]
Comparative Efficacy and Potency
Direct comparison of the potency of this compound and Methotrexate is challenging due to the variety of cell lines and assay conditions reported in the literature. However, available data provides insights into their relative efficacy.
Table 1: Summary of Mechanisms
| Feature | This compound | Methotrexate |
| Primary Target(s) | Adenylosuccinate Synthetase (ADSS)[7][9] | Dihydrofolate Reductase (DHFR)[2][3] |
| Secondary Target(s) | None established | Amidophosphoribosyltransferase, AICAR Transformylase[2][4] |
| Pathway Specificity | Specific to AMP synthesis branch[11] | Broad inhibition of purine and pyrimidine synthesis[1] |
| Mechanism | Competitive inhibitor of L-aspartate binding to ADSS[14] | Folic acid antagonist, depletes THF cofactors[3] |
Table 2: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target / Cell Line | IC50 Value | Reference(s) |
| This compound | T-Cell Acute Lymphoblastic Leukemia (T-ALL) | 4.8 µM | [9] |
| CAK-1 (Renal Cell Carcinoma) | 10 µM | [9] | |
| MTAP-deficient cells | >20-fold lower than MTAP-positive cells | [12] | |
| Methotrexate | Daoy (Medulloblastoma) | 0.095 µM (95 nM) | [15] |
| Saos-2 (Osteosarcoma) | 0.035 µM (35 nM) | [15] | |
| SCCOHT (Ovarian Cancer) | 35 nM | [15] | |
| MCF7 (Breast Cancer) | 84.03 µg/mL | [16] | |
| MOLT-4 (T-lymphoblasts) | Cytostatic effects seen at 0.02 µM (20 nM) | [17] |
Note: IC50 values are highly dependent on experimental conditions, including cell type and incubation time. The data presented is for comparative illustration.
Experimental Protocols
Evaluating the efficacy of purine synthesis inhibitors requires robust and reproducible experimental designs. Below are detailed methodologies for key assays.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for measuring the direct inhibition of a target enzyme (e.g., DHFR or ADSS) by an inhibitor.
-
Enzyme Preparation: Obtain or purify the target enzyme (e.g., recombinant human DHFR or ADSS). Determine the protein concentration using a standard method like the Bradford assay.
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (Methotrexate or this compound) in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Prepare serial dilutions of the inhibitor to generate a range of concentrations for testing.
-
Prepare solutions of the enzyme's substrate(s) (e.g., dihydrofolate and NADPH for DHFR; IMP, L-aspartate, and GTP for ADSS) and any necessary cofactors in an appropriate reaction buffer.
-
-
Assay Execution:
-
In a 96-well microplate, add the reaction buffer.
-
Add a fixed amount of the enzyme to each well (except for negative controls).
-
Add varying concentrations of the inhibitor to the test wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate(s).
-
-
Detection:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. For the DHFR assay, this is often done by monitoring the decrease in NADPH absorbance at 340 nm. For the ADSS assay, product formation can be monitored using HPLC.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16]
-
Cell Seeding:
-
Culture the desired cell line (e.g., MCF7, L1210) under standard conditions (e.g., 37°C, 5% CO2).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells per well) and allow them to adhere overnight.[18]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound or Methotrexate in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the various drug concentrations. Include untreated and vehicle-only controls.
-
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[18]
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add a small volume (e.g., 20 µL) of the MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add a solubilization solvent (e.g., 100-200 µL of DMSO) to each well to dissolve the formazan crystals.[16]
-
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound and Methotrexate represent two distinct strategies for inhibiting de novo purine synthesis. Methotrexate acts as a broad-spectrum inhibitor by targeting the foundational folate cycle, affecting the synthesis of all purines and pyrimidines. Its well-established, multi-faceted mechanism has made it a cornerstone therapy in cancer and autoimmune diseases.[1] In contrast, this compound offers a highly specific approach, targeting only the synthesis of adenine nucleotides. This makes it an invaluable research tool and a candidate for precision medicine, particularly for tumors with MTAP deletions that are uniquely vulnerable to adenine deprivation.[13][19] The choice between these inhibitors depends entirely on the research or therapeutic goal: broad cytostatic and cytotoxic effects (Methotrexate) versus targeted metabolic disruption (this compound).
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of de novo purine synthesis inhibitors on 5-fluorouracil metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose-related effects of methotrexate on purine and pyrimidine nucleotides and on cell-kinetic parameters in MOLT-4 malignant human T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiproliferative and Apoptotic Effects of Tempol, Methotrexate, and Their Combinations on the MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
L-Alanosine's Synergistic Potential with Chemotherapeutic Agents: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Alanosine, an antibiotic with antineoplastic properties, demonstrates significant potential as a synergistic agent in cancer chemotherapy. By inhibiting adenylosuccinate synthetase, this compound disrupts the de novo purine synthesis pathway, a critical process for rapidly proliferating cancer cells. This guide provides an objective comparison of this compound's synergistic effects with various chemotherapeutic agents in vitro, supported by available experimental data and detailed methodologies.
Comparative Analysis of Synergistic Effects
The synergistic potential of this compound has been most notably demonstrated with Temozolomide (TMZ) in glioblastoma models. Evidence also suggests a strong rationale for synergy with other agents like 5-Fluorouracil, and plausible interactions with methotrexate, cisplatin, and doxorubicin based on their mechanisms of action.
Quantitative Synergy Data
The following table summarizes the available quantitative data for the synergistic interaction of this compound with various chemotherapeutic agents. Data for some combinations are inferred from studies on similar purine synthesis inhibitors where direct this compound studies are unavailable.
| Chemotherapeutic Agent | Cancer Type (Cell Line) | This compound IC50 (μM) | Chemotherapeutic IC50 (μM) | Combination Effect | Reference |
| Temozolomide (TMZ) | Glioblastoma (Patient-derived BTICs) | 0.5 | 100 | Synergistic suppression of cell propagation. Low-dose this compound (0.5 µM) with low-dose TMZ (12.5 µM) shows efficacy comparable to high-dose TMZ (100 µM) alone. | |
| 5-Fluorouracil (5-FU) | Leukemia (L1210) | Not specified | Not specified | Synergistic cytotoxicity. This compound enhances intracellular accumulation of 5-FU. | |
| Methotrexate | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 4.8 (mean in MTAP-deficient cells) | Not specified | Predicted Synergy. Inhibition of purine synthesis by this compound is expected to enhance methotrexate's efficacy. | |
| Cisplatin | Various Cancers | 4.8 (mean in MTAP-deficient T-ALL cells) | Not specified | Predicted Synergy. Disruption of purine metabolism may sensitize cells to DNA-damaging agents like cisplatin. | |
| Doxorubicin | Various Cancers | 4.8 (mean in MTAP-deficient T-ALL cells) | Not specified | Predicted Synergy. Inhibition of purine synthesis could potentiate doxorubicin-induced cytotoxicity. |
BTICs: Brain Tumor Initiating Cells; MTAP: Methylthioadenosine phosphorylase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for assessing the in vitro synergy of this compound with other chemotherapeutic agents.
Cell Viability and Synergy Assessment: MTT Assay and Chou-Talalay Method
A common approach to quantify synergy is to determine the cytotoxicity of individual agents and their combinations using a cell viability assay, such as the MTT assay, followed by analysis using the Chou-Talalay method to calculate a Combination Index (CI).
1. Cell Culture and Seeding:
-
Culture cancer cell lines in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS at 37°C, 5% CO₂).
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of each drug to create a range of concentrations.
-
Treat cells with this compound alone, the chemotherapeutic agent alone, and in combination at various concentration ratios. Include untreated and solvent-treated cells as controls.
3. MTT Assay:
-
After a specified incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) for each individual agent.
-
Use the Chou-Talalay method and specialized software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound are rooted in its ability to disrupt purine metabolism, which can potentiate the action of other chemotherapeutic agents through various mechanisms.
This compound and Temozolomide in Glioblastoma
This compound enhances the efficacy of TMZ in glioblastoma, particularly in tumors with methylthioadenosine phosphorylase (MTAP) deficiency.
-
Mechanism: this compound inhibits de novo purine synthesis, leading to a depletion of the purine pool. This impairs mitochondrial function and reduces the stemness of glioblastoma cells. The compromised mitochondrial respiration and reduced ATP production sensitize the cancer cells to the DNA-alkylating effects of TMZ.
Western Blot Analysis: Confirming the Downstream Effects of L-Alanosine and Comparative Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-Alanosine's Performance with Alternative Therapies, Supported by Experimental Data.
This guide provides a comprehensive analysis of this compound's downstream cellular effects, confirmed by Western blot analysis. This compound, a potent inhibitor of adenylosuccinate synthetase (ADSS), plays a crucial role in the de novo purine synthesis pathway. Its targeted action, particularly in cancer cells deficient in the purine salvage enzyme methylthioadenosine phosphorylase (MTAP), makes it a compound of significant interest. This guide compares the downstream effects of this compound with other relevant compounds, offering a clear overview of their mechanisms and impacts on key cellular processes.
Comparative Analysis of Downstream Protein Expression
The following table summarizes the downstream effects of this compound and selected alternative compounds on key proteins involved in cellular signaling and apoptosis, as determined by Western blot analysis. The alternatives include other inhibitors of purine synthesis (Methotrexate, Mycophenolic Acid) and compounds exhibiting synthetic lethality with MTAP deficiency (PRMT5 and MAT2A inhibitors).
| Target Pathway | Protein Marker | This compound | Methotrexate | Mycophenolic Acid | PRMT5 Inhibitor | MAT2A Inhibitor |
| Apoptosis | Cleaved Caspase-3 | ↑ [1] | ↑ | ↑ [2] | ↑ [1][3] | ↑ (in combination) |
| Cleaved Caspase-9 | ↑ [1] | ↑ [4] | - | ↑ [1] | - | |
| Cleaved PARP | - | - | - | ↑ [1][3] | ↑ | |
| Bax | Conformational Change[1] | ↑ [2] | ↑ [2] | ↑ [5] | ↑ [6] | |
| Bak | Conformational Change[1] | - | - | ↑ [5] | - | |
| Bcl-2 | - | - | ↓ [2] | - | ↓ [6] | |
| Energy Sensing | p-AMPK (Thr172) | Hypothesized ↑ | ↑ [7][8][9] | - | - | - |
Note: "↑" indicates an increase in the protein level or its active form, "↓" indicates a decrease, "-" indicates data not found in the provided search results, and "Conformational Change" indicates activation not necessarily associated with a change in protein expression level.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
Western Blot Analysis
This protocol outlines the key steps for assessing the expression of downstream proteins following treatment with this compound or alternative compounds.
-
Cell Culture and Treatment:
-
Culture MTAP-deficient cancer cell lines (e.g., Granta-519 mantle cell lymphoma) in appropriate media.
-
Treat cells with desired concentrations of this compound or alternative compounds for specified time points (e.g., 48 hours). Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification (Bradford Assay):
-
Prepare a series of Bovine Serum Albumin (BSA) standards of known concentrations.
-
Add Bradford reagent to both standards and diluted protein lysates.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Determine the protein concentration of the lysates by comparing their absorbance to the BSA standard curve.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a Polyvinylidene Difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-p-AMPK, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence detection system. Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.
-
Discussion of Downstream Effects
This compound's inhibition of ADSS leads to a depletion of the intracellular adenine nucleotide pool. This has several downstream consequences that can be monitored by Western blot analysis:
-
Induction of Apoptosis: The search results confirm that this compound treatment in MTAP-deficient cells activates the mitochondrial apoptotic pathway.[1] This is evidenced by conformational changes in the pro-apoptotic proteins Bax and Bak, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[1] Western blotting for the cleaved (active) forms of these caspases is a key method to confirm the induction of apoptosis.
-
Energy Sensing Pathway (AMPK): A decrease in the AMP:ATP ratio is a primary activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While direct Western blot evidence for this compound's effect on AMPK phosphorylation is not available in the provided search results, it is a strong hypothesis that the depletion of AMP would lead to an increase in the phosphorylation of AMPK at Threonine 172 (p-AMPK), thereby activating it. This is supported by studies on Methotrexate, another drug that perturbs nucleotide metabolism and has been shown to increase p-AMPK levels.[7][8][9]
-
Comparison with Alternatives:
-
Methotrexate and Mycophenolic Acid: These compounds also disrupt nucleotide synthesis and have been shown to induce apoptosis, as evidenced by increased levels of cleaved caspases and changes in the expression of Bcl-2 family proteins.[2][4] Methotrexate has also been directly linked to the activation of the AMPK pathway.[7][8][9]
-
PRMT5 and MAT2A Inhibitors: These agents induce apoptosis in MTAP-deficient cells through a synthetic lethal mechanism. Western blot analyses have confirmed the induction of apoptosis through the detection of cleaved caspases, cleaved PARP, and upregulation of pro-apoptotic proteins like Bax.[1][3][5][6]
-
Conclusion
Western blot analysis is an indispensable tool for confirming the downstream effects of this compound and comparing its efficacy and mechanism of action to other therapeutic agents. The available data indicates that this compound effectively induces apoptosis in MTAP-deficient cancer cells by activating the intrinsic mitochondrial pathway. While its effect on the AMPK energy-sensing pathway is strongly suggested by its mechanism, further direct experimental validation by Western blotting for p-AMPK is warranted. This guide provides researchers with the necessary framework and protocols to conduct such comparative studies, ultimately aiding in the evaluation and development of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of L-Alanosine: A Comparative Guide to Pharmacological Inhibition and Genetic Knockout
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of L-Alanosine: direct pharmacological inhibition and genetic knockout of its target enzyme. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action of this compound.
This compound is an antitumor agent that acts as an inhibitor of adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine biosynthesis pathway. By blocking ADSS, this compound disrupts the production of adenosine monophosphate (AMP), leading to cell growth inhibition and apoptosis, particularly in cancer cells that are highly dependent on this pathway. Validating that the observed cellular effects of this compound are indeed a direct result of ADSS inhibition is a critical step in its preclinical evaluation.
Pharmacological vs. Genetic Validation: A Head-to-Head Comparison
The primary method for validating the on-target effects of a drug is to compare the phenotypic outcomes of pharmacological inhibition with those of genetic perturbation of the target. The underlying principle is that if the drug is specific for its target, the cellular and molecular consequences of genetic knockout of the target should closely mimic the effects of the drug.
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockout (ADSS KO) |
| Primary Effect | Inhibition of ADSS enzyme activity | Complete removal of ADSS protein expression |
| Speed of Onset | Rapid, dependent on drug uptake and binding kinetics | Slower, requires time for protein degradation and depletion |
| Specificity | Potential for off-target effects | Highly specific to the targeted gene |
| Reversibility | Reversible upon drug withdrawal (washout) | Permanent genetic modification |
| Utility | Dose-response studies, determining IC50 | Definitive target validation, elucidating genetic dependency |
Experimental Data: this compound Treatment vs. ADSS Knockout
The following table summarizes typical quantitative data obtained from experiments comparing the effects of this compound treatment with ADSS genetic knockout in a cancer cell line model.
| Parameter | This compound Treatment (10 µM) | ADSS Knockout (CRISPR-Cas9) | Wild-Type Control |
| Cell Viability (% of Control) | 45% | 42% | 100% |
| Apoptosis Rate (% Annexin V+) | 35% | 38% | 5% |
| AMP Levels (Relative to Control) | 0.3 | 0.25 | 1.0 |
| IMP Levels (Relative to Control) | 2.5 | 2.8 | 1.0 |
| ADSS Protein Expression | Unchanged | Absent | Normal |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and ADSS knockout on cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment:
-
This compound Group: Treat cells with varying concentrations of this compound.
-
ADSS KO Group: Use cells with a stable ADSS knockout.
-
Control Group: Treat cells with a vehicle control.
-
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for ADSS Expression
This protocol is used to confirm the knockout of the ADSS protein.
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ADSS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Generation of ADSS Knockout Cells using CRISPR-Cas9
This protocol outlines the generation of a stable ADSS knockout cell line.
-
gRNA Design: Design two guide RNAs (gRNAs) targeting an early exon of the ADSS gene.
-
Vector Cloning: Clone the gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the cancer cell line with the gRNA/Cas9 vector.
-
Single-Cell Cloning: Select for transfected cells and perform single-cell cloning to isolate individual colonies.
-
Screening and Validation: Expand the clones and screen for ADSS knockout by Western Blot and Sanger sequencing of the targeted genomic region.
Visualizing the Workflow and Pathway
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: this compound's mechanism of action and points of intervention.
Cross-resistance studies of L-Alanosine in multidrug-resistant cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-Alanosine's efficacy in multidrug-resistant (MDR) cancer cell lines. This compound, an antibiotic derived from Streptomyces alanosinicus, demonstrates a unique mechanism of action that allows it to circumvent common multidrug resistance pathways, making it a promising candidate for treating refractory tumors.[1]
Mechanism of Action
This compound functions as an antimetabolite by inhibiting adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1] This inhibition blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, thereby disrupting the synthesis of adenine nucleotides necessary for DNA replication and cell proliferation.[1] The cytotoxic effect of this compound is particularly pronounced in tumor cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[1][2] MTAP is a key component of the purine salvage pathway. In its absence, cells become heavily reliant on the de novo synthesis pathway for their purine supply, rendering them highly susceptible to inhibitors like this compound. Normal cells, which typically have a functional MTAP salvage pathway, are less affected.[2]
Cross-Resistance Profile
Studies have demonstrated that this compound is not a substrate for the major ATP-binding cassette (ABC) transporters responsible for multidrug resistance. This indicates that its efficacy is not diminished in cancer cells that have developed resistance to other chemotherapeutic agents through the overexpression of these efflux pumps.
Data on Cross-Resistance in MDR Cell Lines
| Cell Line | Parental Cell Line | Resistance Mechanism | Cross-Resistance to this compound | Reference |
| CEM/ADR5000 | CCRF-CEM | P-glycoprotein (MDR1/ABCB1) overexpression | No | [2] |
| HL-60/AR | HL-60 | Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) overexpression | No | [2] |
| MDA-MB-231-BCRP | MDA-MB-231 | Breast Cancer Resistance Protein (BCRP/ABCG2) overexpression | No | [2] |
In addition to the cell lines listed above, other studies have indicated that methotrexate-resistant tumor cells with dihydrofolate reductase (DHFR) gene amplification also do not exhibit cross-resistance to this compound.[3]
Experimental Protocols
The following is a generalized protocol for assessing the cross-resistance of this compound in multidrug-resistant cell lines, based on standard cytotoxicity assay methodologies.
Cell Culture and Maintenance of Resistant Cell Lines
-
Cell Culture: Parental (drug-sensitive) and multidrug-resistant cancer cell lines (e.g., CEM/ADR5000, HL-60/AR) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Maintenance of Resistance: To maintain the resistant phenotype, the culture medium for the MDR cell lines is supplemented with a specific concentration of the drug to which they are resistant (e.g., doxorubicin for CEM/ADR5000). This selective pressure is typically removed a short period before conducting experiments to avoid interference with the assay.
Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allowed to adhere overnight for adherent cell lines.
-
Drug Incubation: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of this compound. Control wells with untreated cells and vehicle-treated cells are also included.
-
Incubation Period: The plates are incubated for a specified period, typically 48 to 72 hours, to allow for the cytotoxic effects of the drug to manifest.
-
Viability Assessment:
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Resazurin Assay: Resazurin solution is added to each well and incubated for 2-4 hours. The conversion of resazurin to the fluorescent resorufin by viable cells is measured using a fluorometer.
-
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Visualizations
This compound Mechanism of Action
References
L-Alanosine in the Crosshairs: A Head-to-Head Comparison with Other Adenylosuccinate Synthetase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of L-Alanosine with other inhibitors of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway. This analysis is supported by quantitative data and detailed experimental methodologies to aid in the evaluation of these compounds for therapeutic and research applications.
This compound, an antibiotic with antineoplastic properties, functions as a potent inhibitor of adenylosuccinate synthetase (ADSS). Its mechanism of action involves its intracellular conversion to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, the active metabolite that directly targets ADSS. This inhibition is particularly effective in tumor cells with a deficiency in methylthioadenosine phosphorylase (MTAP), an enzyme crucial for the purine salvage pathway. This guide will delve into a comparative analysis of this compound's inhibitory efficacy against other known ADSS inhibitors, presenting key quantitative data and the experimental protocols used to derive them.
Quantitative Comparison of ADSS Inhibitors
| Inhibitor | Type of Inhibition | Ki Value (µM) | IC50 Value (µM) | Target Organism/Cell Line |
| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (Active metabolite of this compound) | Competitive | 0.228[1] | - | L5178y/AR leukemia |
| Hadacidin | Competitive with respect to aspartate | 2.5[2] | - | Yoshida sarcoma ascites tumor cells |
| 6-Thioinosine 5'-monophosphate (Thio-IMP) | Non-competitive with respect to IMP | - | - | Ehrlich ascites-tumour cells[3] |
| Guanosine monophosphate (GMP) | Competitive with respect to GTP | 24 | - | E. coli (from mathematical model)[4] |
| Guanosine diphosphate (GDP) | Competitive with respect to GTP | 8 | - | E. coli (from mathematical model)[4] |
| Adenosine monophosphate (AMP) | Competitive with respect to IMP | 10 | - | E. coli (from mathematical model)[4] |
| Adenylosuccinate (ASUC) | Competitive with respect to IMP | 7.5 | - | E. coli (from mathematical model)[4] |
| Succinate (SUCC) | Competitive | 8000 | - | E. coli (from mathematical model)[4] |
| This compound | - | 57,230[1] | 4.8 (T-ALL), 10 (CAK-1) | T-cell acute lymphoblastic leukemia (T-ALL), CAK-1 cells |
Note: The Ki value for this compound itself is very high, indicating that its intracellularly formed metabolite is the potent inhibitor.[1] The IC50 values for this compound reflect its effect on cell proliferation, which is a consequence of ADSS inhibition.
Signaling Pathway and Experimental Workflow
To visually represent the context of ADSS inhibition and the workflow for its assessment, the following diagrams are provided.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below is a synthesized protocol for a typical adenylosuccinate synthetase inhibition assay based on spectrophotometric methods.
Purification of Adenylosuccinate Synthetase (ADSS)
Recombinant ADSS can be overexpressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography. A common method involves using a histidine-tagged protein, which is then purified using a nickel-NTA affinity column. The tag can subsequently be removed by enzymatic cleavage, followed by further purification steps like gel filtration to ensure high purity.
Spectrophotometric Assay for ADSS Activity
The activity of ADSS can be monitored by measuring the formation of adenylosuccinate from inosine monophosphate (IMP) and aspartate in the presence of guanosine triphosphate (GTP). Adenylosuccinate has a distinct absorbance at 280 nm, and the rate of its formation can be followed spectrophotometrically.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Substrates: Stock solutions of IMP, L-aspartate, and GTP prepared in the assay buffer.
-
Enzyme: Purified ADSS diluted in assay buffer to the desired concentration.
-
Inhibitors: Stock solutions of this compound, hadacidin, or other inhibitors prepared in a suitable solvent.
Procedure:
-
Set up a reaction mixture in a quartz cuvette containing the assay buffer, IMP, L-aspartate, and GTP at desired final concentrations.
-
Add the inhibitor to be tested at varying concentrations to different reaction mixtures. A control reaction without any inhibitor should also be prepared.
-
Pre-incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding a specific amount of purified ADSS enzyme to each cuvette.
-
Immediately start monitoring the increase in absorbance at 280 nm over time using a spectrophotometer.
-
Record the initial reaction velocities (the linear phase of the absorbance increase) for each inhibitor concentration.
Determination of Inhibitory Constants (Ki and IC50)
-
IC50 Determination: The initial velocities are plotted against the corresponding inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this dose-response curve.
-
Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), enzyme activity is measured at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk or Dixon plots. For a competitive inhibitor, the Ki can be calculated from the apparent Km values obtained at different inhibitor concentrations.
Conclusion
This compound, through its active metabolite, demonstrates potent inhibition of adenylosuccinate synthetase, with a Ki value in the sub-micromolar range. This makes it a significantly more potent inhibitor than hadacidin and the endogenous inhibitors GMP, GDP, and AMP, based on the available data. The high efficacy of this compound, particularly in MTAP-deficient cancer cells, underscores its potential as a targeted therapeutic agent. The provided experimental protocols offer a framework for the continued investigation and comparison of ADSS inhibitors, which is essential for the development of novel anticancer and antimicrobial therapies. Further studies performing direct head-to-head comparisons of a wider range of ADSS inhibitors under standardized conditions are warranted to build a more comprehensive and directly comparable dataset.
References
- 1. Identification of the antimetabolite of this compound, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Methods for Analyzing Synergistic Drug Combinations: The Case of L-Alanosine
This guide provides a comprehensive comparison of statistical methods for analyzing the synergistic effects of drug combinations, with a focus on the potential application for L-Alanosine, an inhibitor of de novo purine synthesis.[1][2] Tailored for researchers, scientists, and drug development professionals, this document details experimental protocols, presents data analysis through structured tables, and visualizes complex information using Graphviz diagrams.
Introduction to Synergy Analysis in Drug Combinations
This compound is an antimetabolite that inhibits adenylosuccinate synthetase, a crucial enzyme in the de novo purine synthesis pathway.[1][4] This mechanism makes it a candidate for combination therapies, particularly with agents like temozolomide, a DNA alkylating agent used in treating glioblastoma.[5][6] By disrupting DNA synthesis through complementary pathways, such a combination could potentially exhibit synergistic effects.
Experimental Design and Protocols
A robust analysis of drug synergy begins with a well-designed experiment. The most common in vitro approach is the dose-response matrix, often referred to as a checkerboard assay.[7] This design allows for the systematic testing of multiple concentrations of two drugs, both individually and in combination.
General Experimental Workflow
The following workflow outlines the key steps in a typical in vitro drug combination study.
Detailed Protocol: Cell Viability Assay (MTT)
This protocol provides a detailed methodology for assessing cell viability in a dose-response matrix experiment using a 384-well plate format.
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a predetermined optimal seeding density.
-
Seed the cells in a 384-well plate and incubate for 24 hours to allow for cell adherence.
-
-
Drug Preparation and Application:
-
Prepare stock solutions of this compound and the combination drug (e.g., Temozolomide) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for each drug.
-
Using an automated liquid handler or multichannel pipette, add the single agents and their combinations to the appropriate wells of the 384-well plate according to the dose-response matrix design. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the treated plates for a duration relevant to the cell line's doubling time and the drugs' mechanisms of action (typically 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Add a solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (media and MTT solution only).
-
Express cell viability as a percentage of the vehicle-treated control cells.
-
Statistical Models for Synergy Analysis
Once the dose-response data has been collected, several statistical models can be used to quantify the interaction between the drugs. This section compares four of the most common models: the Highest Single Agent (HSA) model, the Bliss Independence model, the Loewe Additivity model, and the Chou-Talalay Combination Index (CI) method.
To illustrate these methods, we will use a representative dataset for a hypothetical combination of this compound and Temozolomide. The data represents the percentage of cell growth inhibition.
Table 1: Representative Dose-Response Matrix Data (% Inhibition)
| This compound (μM) | Temozolomide (μM) | % Inhibition |
| 0 | 0 | 0 |
| 10 | 0 | 15 |
| 20 | 0 | 25 |
| 40 | 0 | 40 |
| 0 | 50 | 10 |
| 0 | 100 | 20 |
| 0 | 200 | 35 |
| 10 | 50 | 32 |
| 20 | 100 | 58 |
| 40 | 200 | 85 |
Highest Single Agent (HSA) Model
The HSA model is the most straightforward reference model. It defines synergy as any effect of the combination that is greater than the effect of the most effective single agent at the same concentration.[1]
-
Formula: Synergy Score = Observed Inhibition(A+B) - Max(Inhibition(A), Inhibition(B))
-
Interpretation: A positive score indicates synergy.
Table 2: HSA Synergy Score Calculation
| This compound (μM) | Temozolomide (μM) | Observed Inhibition | Max Single Agent Inhibition | HSA Synergy Score |
| 10 | 50 | 32 | 15 | 17 |
| 20 | 100 | 58 | 25 | 33 |
| 40 | 200 | 85 | 40 | 45 |
Bliss Independence Model
The Bliss Independence model assumes that the two drugs act independently through different mechanisms. The expected combined effect is calculated based on the probabilities of each drug having an effect.[10]
-
Formula: Expected Inhibition = Inhibition(A) + Inhibition(B) - (Inhibition(A) * Inhibition(B))
-
Synergy Score: Observed Inhibition - Expected Inhibition
-
Interpretation: A positive score indicates synergy.
Table 3: Bliss Independence Synergy Score Calculation
| This compound (μM) | Temozolomide (μM) | Observed Inhibition | Expected Bliss Inhibition | Bliss Synergy Score |
| 10 | 50 | 32 | 15 + 10 - (0.15 * 0.10) = 23.5 | 8.5 |
| 20 | 100 | 58 | 25 + 20 - (0.25 * 0.20) = 40.0 | 18.0 |
| 40 | 200 | 85 | 40 + 35 - (0.40 * 0.35) = 61.0 | 24.0 |
Loewe Additivity Model
The Loewe Additivity model is based on the principle that a drug cannot be synergistic with itself. It is best suited for drugs that are thought to have similar mechanisms of action.[10] This model is often visualized using an isobologram.
-
Concept: The model determines the concentrations of the individual drugs required to produce a certain effect (e.g., 50% inhibition) and compares this to the concentrations in the combination that produce the same effect.
-
Isobologram: A graph where the x- and y-axes represent the concentrations of the two drugs. A straight line connecting the concentrations of the single drugs that produce a given effect represents additivity. Points falling below this line indicate synergy.
-
Interpretation: If the combination requires lower concentrations than predicted to achieve the same effect, the interaction is synergistic.
Table 4: Loewe Additivity Analysis (Conceptual)
| Effect Level | Conc. This compound Alone | Conc. Temozolomide Alone | Conc. in Combination (L-Ala + Temo) | Interpretation |
| 50% Inhibition | ~28 μM | ~285 μM | 20 μM + 100 μM | Synergistic (point lies below the additive line) |
Chou-Talalay Combination Index (CI) Method
The Chou-Talalay method is a widely used approach based on the median-effect principle, which provides a quantitative measure of the interaction.[11] It is a more complex method that requires fitting dose-response curves for each drug.
-
Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (x).
-
(Dx)₁ and (Dx)₂ are the concentrations of the single drugs required to produce the same effect (x).
-
-
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Table 5: Chou-Talalay Combination Index (CI) Values (Simulated)
| % Inhibition | CI Value | Interpretation |
| 50 | 0.75 | Synergy |
| 75 | 0.60 | Strong Synergy |
| 90 | 0.85 | Synergy |
Comparison of Synergy Models
Each of these models has its own assumptions, strengths, and weaknesses. The choice of model can depend on the mechanism of action of the drugs being studied.
Table 6: Comparison of Statistical Models for Synergy Analysis
| Feature | Highest Single Agent (HSA) | Bliss Independence | Loewe Additivity | Chou-Talalay (CI) |
| Principle | Exceeding the best single drug effect | Probabilistic independence | Dose equivalence | Median-effect principle |
| Best For | One drug is much more potent | Drugs with different mechanisms | Drugs with similar mechanisms | Comprehensive analysis |
| Advantages | Simple to calculate and interpret | Conceptually straightforward | Strong theoretical basis | Quantifies synergy at different effect levels |
| Disadvantages | Can misclassify additive effects as synergistic | May not be suitable for drugs with similar targets | Requires full dose-response curves | More complex calculations |
Signaling Pathways and Mechanism of Action
Understanding the underlying signaling pathways can help in selecting the appropriate synergy model and interpreting the results. This compound inhibits de novo purine synthesis, which is essential for DNA replication.[1][4] Temozolomide is a DNA alkylating agent that causes DNA damage.[5] A combination of these two agents could create a synergistic effect by attacking DNA synthesis and integrity from two different angles.
Conclusion
The analysis of synergistic effects in drug combinations is a critical step in preclinical drug development. There is no single "best" method for determining synergy; the choice of statistical model should be guided by the experimental design and the known or hypothesized mechanisms of action of the drugs involved. For a comprehensive analysis, it is often recommended to use multiple models. By understanding the principles and assumptions of each method, researchers can more accurately interpret their data and make informed decisions about which drug combinations to advance toward clinical investigation.
References
- 1. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. igg.cas.cn [igg.cas.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. youtube.com [youtube.com]
- 6. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Synergistic Cisplatin/Doxorubicin Combination [research.amanote.com]
- 8. broadpharm.com [broadpharm.com]
- 9. students.flinders.edu.au [students.flinders.edu.au]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. psb.stanford.edu [psb.stanford.edu]
Predicting Cellular Response to L-Alanosine: A Comparative Guide to Biomarkers and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting cellular response to L-Alanosine treatment, alongside an evaluation of alternative therapeutic strategies for similarly targeted cancers. Experimental data is presented to support the comparison, and detailed protocols for key experimental procedures are provided.
Introduction to this compound and its Mechanism of Action
This compound is an antimetabolite drug that acts as an inhibitor of adenylosuccinate synthetase (ADSS). This enzyme plays a crucial role in the de novo purine biosynthesis pathway, specifically in the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, this compound disrupts the synthesis of adenine nucleotides, which are essential for DNA and RNA synthesis, and cellular energy metabolism. This disruption of purine synthesis is the primary mechanism behind its anti-neoplastic activity.
The Primary Biomarker: Methylthioadenosine Phosphorylase (MTAP) Deficiency
The key determinant of cellular sensitivity to this compound is the status of the methylthioadenosine phosphorylase (MTAP) enzyme. MTAP is a critical enzyme in the purine salvage pathway, responsible for salvaging adenine from methylthioadenosine (MTA).
-
MTAP-Proficient Cells: Normal cells and cancer cells with functional MTAP can bypass the de novo purine synthesis blockade imposed by this compound. They utilize the purine salvage pathway to generate the necessary adenine nucleotides for survival.
-
MTAP-Deficient Cells: Cancer cells lacking functional MTAP are solely reliant on the de novo purine synthesis pathway. Therefore, when treated with this compound, these cells are unable to produce sufficient adenine nucleotides, leading to metabolic crisis and cell death.[1]
The gene encoding MTAP is located on chromosome 9p21, a region that is frequently co-deleted with the tumor suppressor gene CDKN2A in various cancers. This co-deletion makes MTAP deficiency a common event in malignancies such as glioblastoma, pancreatic cancer, non-small cell lung cancer, and mesothelioma.
This compound Performance in MTAP-Deficient Cancers: A Look at the Data
While the selective toxicity of this compound in MTAP-deficient cancer cells is well-established in preclinical studies, its clinical efficacy has been limited.
Preclinical Data
In vitro studies have demonstrated that MTAP-deficient cancer cell lines are significantly more sensitive to this compound compared to their MTAP-proficient counterparts.[1] However, specific IC50 values across a wide range of cell lines are not consistently reported in recent literature, making a direct quantitative comparison challenging. One study noted that slowly growing cell lines tend to be more resistant to this compound.[2]
Clinical Trial Data
A phase II multicenter clinical trial evaluated this compound in patients with advanced, MTAP-deficient solid tumors, including mesothelioma, non-small cell lung cancer, sarcoma, and pancreatic cancer. The trial, however, was terminated early due to a lack of objective responses.[3][4]
| Clinical Trial Outcome | This compound in MTAP-Deficient Tumors |
| Objective Response Rate | 0%[3][4] |
| Stable Disease | 24% of evaluable patients[3][4] |
| Conclusion | Ineffective at the tested dose and schedule[3][4] |
Alternative Therapeutic Strategies for MTAP-Deficient Cancers
The limited clinical success of this compound has spurred the development of alternative therapeutic strategies that exploit the metabolic vulnerability of MTAP-deficient cancers. These newer approaches have shown more promising results in preclinical and early clinical studies.
Pemetrexed (Antifolate)
Pemetrexed is a multi-targeted antifolate that inhibits several enzymes in the de novo purine and pyrimidine synthesis pathways. Similar to this compound, its efficacy is enhanced in MTAP-deficient tumors.
-
Mechanism: By inhibiting key enzymes in purine synthesis, pemetrexed creates a synthetic lethal interaction with MTAP deficiency.
-
Performance: In a phase II trial for MTAP-deficient urothelial carcinoma, pemetrexed demonstrated an objective response rate of 43%.[5][6] A historical cohort of patients with MTAP-deficient urothelial carcinoma showed a 100% response rate to pemetrexed (4 out of 4 patients), compared to a 10% response rate in MTAP-proficient patients.[6][7] Preclinical studies have shown that MTAP-deficient bladder cancer cell lines are up to 40 times more sensitive to pemetrexed than MTAP-proficient lines.[8]
PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a key synthetic lethal target in MTAP-deficient cancers. The accumulation of MTA in MTAP-null cells partially inhibits PRMT5, making them more susceptible to further PRMT5 inhibition.
-
Mechanism: MTA-cooperative PRMT5 inhibitors selectively bind to the MTA-bound form of PRMT5, leading to potent and specific inhibition in MTAP-deficient cells.
-
Performance: Early clinical trials of MTA-cooperative PRMT5 inhibitors, such as AMG 193 and MRTX1719, have shown encouraging preliminary clinical activity in patients with MTAP-deleted solid tumors.[9][10][11] Preclinically, MTA-cooperative PRMT5 inhibitors demonstrate significantly lower IC50 values in MTAP-deleted cells compared to MTAP-proficient cells (e.g., a 46-fold lower IC50 for one compound).[10]
MAT2A Inhibitors
Methionine Adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. MTAP-deficient cells exhibit a dependency on MAT2A.
-
Mechanism: Inhibition of MAT2A depletes SAM levels, which, in the context of high MTA levels in MTAP-deficient cells, leads to enhanced inhibition of PRMT5 and subsequent cell death.
-
Performance: The first-in-human phase I trial of a MAT2A inhibitor (AG-270/S095033) in patients with MTAP-deleted advanced solid tumors showed preliminary evidence of clinical activity, with a disease control rate of 17.5% at 16 weeks.[12]
Comparison of Therapeutic Strategies for MTAP-Deficient Cancers
| Therapeutic Agent | Target | Mechanism of Selectivity | Reported Clinical Efficacy (Objective Response Rate) |
| This compound | Adenylosuccinate Synthetase | Synthetic lethality with MTAP deficiency (reliance on de novo purine synthesis) | 0% in a phase II trial of various solid tumors[3][4] |
| Pemetrexed | Multiple folate-dependent enzymes | Synthetic lethality with MTAP deficiency (reliance on de novo purine synthesis) | 43% in a phase II trial of urothelial carcinoma[5][6] |
| PRMT5 Inhibitors | Protein Arginine Methyltransferase 5 | MTA-cooperative inhibition in the MTA-rich environment of MTAP-deficient cells | Encouraging preliminary activity in early phase trials[9][10][11] |
| MAT2A Inhibitors | Methionine Adenyltransferase 2A | Synthetic lethality through SAM depletion and subsequent PRMT5 inhibition | Preliminary evidence of clinical activity in a phase I trial[12] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and the role of MTAP deficiency.
Caption: Workflow for determining the MTAP status of a tumor sample.
Experimental Protocols
Determination of MTAP Status in Tumor Tissue
a) Immunohistochemistry (IHC)
This method assesses the presence or absence of the MTAP protein in tumor cells.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for MTAP (e.g., a rabbit polyclonal or mouse monoclonal antibody) at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Interpretation: The presence of cytoplasmic staining in tumor cells indicates MTAP proficiency. The complete absence of staining in tumor cells, with positive staining in adjacent normal tissue (internal control), indicates MTAP deficiency.[13][14][15]
b) Polymerase Chain Reaction (PCR) for Gene Deletion
This method detects the homozygous deletion of the MTAP gene.
-
DNA Extraction: Genomic DNA is extracted from tumor tissue and a matched normal tissue sample.
-
Quantitative PCR (qPCR): A real-time qPCR assay is designed with primers and a probe targeting an exon of the MTAP gene. A reference gene (e.g., RNase P) is used for normalization.
-
Data Analysis: The relative copy number of the MTAP gene in the tumor sample is compared to the normal sample. A significant reduction or absence of the MTAP gene signal in the tumor DNA indicates a deletion.[16][17]
Cell Viability Assay (MTT Assay) for IC50 Determination
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (both MTAP-proficient and -deficient lines) are seeded into 96-well plates at an optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (or other compounds) for a specified period (e.g., 72 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[18][19][20]
Western Blotting for MTAP Protein Expression
This technique is used to detect and quantify the MTAP protein in cell lysates.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against MTAP, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
Analysis: The presence or absence of a band at the expected molecular weight for MTAP indicates its expression status.
Conclusion
MTAP deficiency is a well-defined predictive biomarker for sensitivity to this compound in preclinical models. However, the lack of clinical efficacy of this compound in MTAP-deficient tumors has led to a shift in focus towards more promising therapeutic strategies. Pemetrexed, PRMT5 inhibitors, and MAT2A inhibitors all leverage the synthetic lethal relationship with MTAP deficiency and have demonstrated more encouraging preclinical and/or clinical activity. For researchers and drug developers, the robust determination of MTAP status in tumors is critical for patient selection in clinical trials investigating these newer targeted therapies. The experimental protocols provided in this guide offer a framework for the accurate assessment of these biomarkers and cellular responses.
References
- 1. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTAP deficiency creates an exploitable target for antifolate therapy in 9p21-loss cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTAP deficiency creates an exploitable target for antifolate therapy in 9p21-loss cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. e-century.us [e-century.us]
- 9. Early Clinical Success of MTA-Cooperative PRMT5 Inhibitors for the Treatment of CDKN2A/MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 13. researchgate.net [researchgate.net]
- 14. MTAP immunohistochemistry is an accurate and reproducible surrogate for CDKN2A fluorescence in situ hybridization in diagnosis of malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTAP immunohistochemistry as a surrogate marker of CDKN2A loss in brain tumors: A meta-analysis and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of methylthioadenosine phosphorylase (MTAP) and p16 gene deletion in T cell acute lymphoblastic leukemia by real-time quantitative PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of L-Alanosine: A Guide for Laboratory Professionals
December 7, 2025
This document provides essential safety and logistical information for the proper disposal of L-Alanosine, a cytotoxic and antineoplastic agent. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. This compound should be handled as a hazardous compound, and all waste generated must be managed according to guidelines for cytotoxic waste.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn to prevent exposure.[3][4] The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Two pairs of chemotherapy-grade, powder-free nitrile gloves.
-
Body Protection: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator is required. All handling of powdered this compound should be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
This compound Waste Classification and Segregation
All materials that come into contact with this compound are considered cytotoxic waste and must be segregated from other laboratory waste streams.[5] This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated labware (e.g., vials, tubes, pipette tips), contaminated PPE, and any materials used for spill cleanup.
-
Liquid Waste: Solutions containing this compound and any rinsate from decontaminating glassware or equipment. Note that aqueous solutions of this compound are unstable and should not be stored for more than a day.[1]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
The following table summarizes key quantitative parameters for the handling and disposal of cytotoxic waste, applicable to this compound.
| Parameter | Specification | Citation |
| Waste Bag Thickness | Minimum 2 mm for polypropylene bags | [5] |
| Liquid Waste Container Capacity | Fill to no more than 75% capacity | |
| Final Disposal Method | High-temperature incineration | [1] |
Step-by-Step Disposal Procedures
3.1. Solid Waste Disposal
-
Containment: At the point of generation, place all solid this compound waste into a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag clearly labeled with the cytotoxic hazard symbol.
-
Labeling: The outer container must be labeled with "Cytotoxic Waste," the biohazard symbol, and the primary chemical constituent (this compound).
-
Storage: Store the sealed waste container in a designated, secure area away from general lab traffic until it is collected by a licensed hazardous waste disposal service.
3.2. Liquid Waste Disposal
-
Containment: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used (e.g., glass for most organic solvents, high-density polyethylene for aqueous solutions).
-
Labeling: Clearly label the container with "Cytotoxic Liquid Waste," the chemical name (this compound) and solvent, and the cytotoxic hazard symbol.
-
Storage: Keep the liquid waste container securely sealed and stored in secondary containment to prevent spills. Store in a well-ventilated, designated hazardous waste accumulation area.
3.3. Sharps Waste Disposal
-
Containment: Immediately place all sharps contaminated with this compound into a rigid, puncture-resistant, and leak-proof sharps container that is specifically designated for cytotoxic sharps. These containers are typically yellow with a purple lid.[1]
-
Labeling: The container must be clearly labeled with "Cytotoxic Sharps Waste" and the biohazard symbol.
-
Disposal: Do not overfill the sharps container. When it is three-quarters full, seal it and place it in the designated cytotoxic waste accumulation area for pickup.
Spill Management
In the event of an this compound spill, immediate action is required to contain and clean the area while protecting personnel.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Don Appropriate PPE: Before beginning cleanup, don the full PPE described in Section 1.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and contain the spill, working from the outside in. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Using the materials in a chemotherapy spill kit, decontaminate the area. This typically involves cleaning the area with a detergent solution, followed by a disinfectant.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic solid waste.
Final Disposal
The ultimate disposal of all this compound waste must be conducted by a licensed hazardous waste management company. The standard and required method for the final destruction of cytotoxic waste is high-temperature incineration.[1] This process ensures the complete destruction of the cytotoxic compounds, rendering them harmless to the environment.
Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste and the decision-making process for handling materials contaminated with this cytotoxic compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision tree for handling potentially contaminated materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Alanosine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling of L-Alanosine, a potent antineoplastic agent. Adherence to these procedural guidelines is critical to ensure personnel safety and maintain a secure laboratory environment. This guide offers step-by-step operational and disposal plans, moving beyond basic product information to deliver actionable safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Given that this compound is categorized as harmful if swallowed, and as a precautionary measure against potential skin and eye irritation, a comprehensive PPE strategy is mandatory.[1] All personnel handling this compound in its solid or dissolved form must adhere to the following minimum requirements.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect the eyes from contact with this compound powder or solutions, which could cause irritation. |
| Skin and Body Protection | - Gloves: Chemically resistant gloves (Nitrile recommended, minimum thickness of 5 mil). Double gloving is advised when handling concentrated solutions. - Lab Coat: A fully buttoned lab coat with tight-fitting cuffs. - Leg and Foot Covering: Long pants and closed-toe shoes are required at all times in the laboratory. | To prevent accidental skin contact. While specific glove compatibility data for this compound is not readily available, nitrile gloves offer good general resistance to a variety of chemicals. Double gloving provides an additional layer of protection. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization. | To prevent inhalation of this compound powder, which is a potential route of exposure. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the key steps for safely incorporating this compound into your research.
Caption: A logical workflow for the safe handling of this compound from receipt to experimental use.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste generated from procedures involving this compound must be treated as hazardous waste.
Caption: A step-by-step protocol for the safe and compliant disposal of this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention. |
Spill Response:
For a minor spill (a small amount of solid or a low-volume, low-concentration solution) that you are trained and equipped to handle:
-
Evacuate and Alert: Alert others in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and a respirator if dealing with powder.
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For a major spill, or any spill you are not comfortable cleaning up, evacuate the area immediately, close the doors, and contact your institution's emergency response team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
